Bis-PEG25-NHS ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H112N2O33/c65-57-1-2-58(66)63(57)96-61(69)5-7-71-9-11-73-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-74-12-10-72-8-6-62(70)97-64-59(67)3-4-60(64)68/h1-56H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTYKIPGEDAOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H112N2O33 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901100084 | |
| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-Pentacosaoxanonaheptacontanedioic acid, 1,79-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2221948-96-3 | |
| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-Pentacosaoxanonaheptacontanedioic acid, 1,79-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2221948-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-Pentacosaoxanonaheptacontanedioic acid, 1,79-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Crosslinker: A Technical Guide to Bis-PEG25-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the strategic selection of crosslinking agents is paramount to achieving desired efficacy, stability, and pharmacokinetic profiles. Among the diverse array of available reagents, Bis-PEG25-NHS ester has emerged as a valuable tool for researchers and drug developers. This homobifunctional crosslinker, featuring two N-hydroxysuccinimide (NHS) ester groups at the termini of a 25-unit polyethylene glycol (PEG) chain, offers a unique combination of reactivity, flexibility, and hydrophilicity. This in-depth technical guide provides a comprehensive overview of the core applications, chemical properties, and experimental considerations for utilizing this compound in your research and development endeavors.
Core Applications of this compound
This compound is primarily employed as a linker to covalently connect two molecules, at least one of which possesses a primary amine group (-NH2). Its principal applications lie in the fields of proteomics, drug delivery, and diagnostics.
1. Antibody-Drug Conjugates (ADCs): The development of ADCs represents a significant advancement in targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component that influences the ADC's stability in circulation, its drug-release mechanism at the target site, and its overall therapeutic index.
This compound is utilized as a cleavable linker in the synthesis of ADCs.[1] The long PEG chain enhances the solubility and stability of the ADC, reducing the propensity for aggregation, which can be a challenge with hydrophobic drug payloads.[2] The NHS esters react with primary amines, such as the ε-amino groups of lysine residues on the antibody, to form stable amide bonds.
2. Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
This compound serves as a PEG/Alkyl/ether-based PROTAC linker.[1] The length and flexibility of the PEG25 chain are crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation. The hydrophilic nature of the PEG linker can also improve the overall physicochemical properties of the PROTAC molecule, such as solubility and cell permeability.[3]
3. Bioconjugation and PEGylation: Beyond ADCs and PROTACs, this compound is a versatile tool for general bioconjugation and PEGylation. It can be used to:
-
Crosslink proteins: To study protein-protein interactions, stabilize protein complexes, or create protein oligomers.
-
Label proteins and other biomolecules: For detection and quantification purposes.
-
PEGylate proteins, peptides, and oligonucleotides: To improve their pharmacokinetic and pharmacodynamic properties, such as increasing half-life, reducing immunogenicity, and enhancing solubility.
-
Functionalize nanoparticles and surfaces: To attach biomolecules for targeted drug delivery, diagnostics, or biomaterial applications.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Chemical Formula | C62H112N2O33 | |
| Molecular Weight | ~1413.5 g/mol | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | |
| Reactive Groups | Two N-hydroxysuccinimide (NHS) esters | |
| Reactivity | Reacts with primary amines (-NH2) | |
| Optimal Reaction pH | 7.0 - 9.0 | |
| Storage Conditions | Store at -20°C, desiccated. |
Reaction Mechanism and Kinetics
The core functionality of this compound lies in the reaction of its NHS ester groups with primary amines. This reaction, known as acylation, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
The reaction is most efficient at a pH between 7 and 9. At lower pH values, the amine group is protonated, reducing its nucleophilicity and slowing down the reaction rate. At higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall efficiency of the conjugation. The half-life of hydrolysis for NHS esters can be as short as 10 minutes at pH 8.6 at 4°C. Therefore, it is crucial to perform the conjugation reaction promptly after preparing the reagent solution.
Reaction scheme of this compound with a primary amine.
Experimental Protocols
The following are generalized protocols for protein crosslinking using this compound. Optimal conditions may vary depending on the specific application and biomolecules involved.
Materials
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0, or other amine-free buffers such as HEPES or borate.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Desalting column or dialysis cassette.
General Protein-Protein Crosslinking Workflow
General workflow for protein crosslinking with this compound.
Detailed Method for Protein Crosslinking
-
Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Initiate Crosslinking Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.
-
Incubate: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purify the Conjugate: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer.
-
Analyze the Conjugate: Analyze the crosslinked products by SDS-PAGE, size exclusion chromatography (SEC), and/or mass spectrometry to determine the extent of crosslinking and the nature of the conjugates.
Applications in Drug Development: A Closer Look
Antibody-Drug Conjugates (ADCs)
The design of the linker in an ADC is a critical determinant of its success. The use of a long PEG linker like in this compound can offer several advantages:
-
Improved Solubility: Hydrophobic payloads can lead to ADC aggregation. The hydrophilic PEG chain can mitigate this issue.
-
Enhanced Stability: The PEG linker can shield the payload from premature degradation in the circulation.
-
Optimized Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of biologics.
Conceptual diagram of an Antibody-Drug Conjugate with a this compound linker.
Proteolysis-Targeting Chimeras (PROTACs)
In PROTAC design, the linker is not just a passive spacer but an active component that dictates the geometry of the ternary complex. The length and flexibility of the this compound linker can be advantageous in spanning the distance between the target protein and the E3 ligase, facilitating efficient ubiquitination.
Mechanism of action of a PROTAC utilizing a this compound linker.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its homobifunctional nature, coupled with the long, hydrophilic PEG25 spacer, provides a unique set of properties that are highly advantageous for a range of bioconjugation applications. From enhancing the properties of ADCs and enabling the rational design of potent PROTACs to general protein crosslinking and PEGylation, this compound offers a reliable and effective solution. By carefully considering the experimental parameters outlined in this guide, researchers can harness the full potential of this valuable crosslinking agent to advance their scientific discoveries and therapeutic innovations.
References
The Unstable Liaison: A Technical Guide to the Mechanism of Action of NHS Ester Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the formation of stable covalent bonds critical in research, diagnostics, and the development of therapeutics like antibody-drug conjugates (ADCs). This guide provides an in-depth exploration of the chemical mechanisms governing NHS ester reactivity, offering a technical resource for professionals seeking to optimize their conjugation strategies.
Core Principles of NHS Ester Reactivity
The primary utility of NHS esters lies in their ability to efficiently react with primary aliphatic amine groups (–NH₂) found on biomolecules. In proteins, these reactive sites are predominantly the ε-amine of lysine residues and the α-amine at the N-terminus of polypeptide chains. The fundamental reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group.[1][2]
However, the efficiency of this desired aminolysis reaction is fundamentally challenged by a competing reaction: hydrolysis. In aqueous environments, the NHS ester can also react with water, leading to the formation of an unreactive carboxylic acid and reducing the overall yield of the intended conjugate.[3][4] The interplay between these two reactions is critically dependent on the reaction conditions, most notably pH.
The Decisive Role of pH in Reaction Kinetics
The pH of the reaction environment is the most critical factor influencing the outcome of an NHS ester conjugation. It governs both the nucleophilicity of the target amine and the stability of the NHS ester itself.
-
Amine Reactivity: A primary amine is only nucleophilic when it is in its deprotonated, uncharged state (R-NH₂). At a pH below the pKa of the amine (for lysine's ε-amine, this is typically around 10.5), the group is predominantly protonated (R-NH₃⁺), rendering it non-nucleophilic and significantly slowing the desired reaction.[3]
-
NHS Ester Stability: Conversely, the rate of NHS ester hydrolysis increases significantly with rising pH.
Therefore, selecting the optimal pH is a delicate balance. The most effective pH range for NHS ester reactions is typically between 7.2 and 8.5. Within this range, a sufficient concentration of primary amines is deprotonated to react efficiently, while the rate of hydrolysis is still manageable.
Quantitative Analysis of Reaction Rates: Aminolysis vs. Hydrolysis
The stability of the NHS ester is paramount for successful conjugation. This is often quantified by its half-life (t₁/₂), the time it takes for 50% of the reagent to be consumed. The following tables summarize key quantitative data regarding the stability of NHS esters and the competition between aminolysis and hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester (Hydrolysis) |
| 7.0 | 0-4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
Data compiled from multiple sources.
A study on specific porphyrin-NHS esters provided a direct comparison of the half-lives for hydrolysis and amidation at room temperature:
| Compound | pH | t₁/₂ Hydrolysis (min) | t₁/₂ Amidation (min) |
| P3-NHS | 8.0 | 210 | 80 |
| P3-NHS | 8.5 | 180 | 20 |
| P3-NHS | 9.0 | 125 | 10 |
| P4-NHS | 8.0 | 190 | 25 |
| P4-NHS | 8.5 | 130 | 10 |
| P4-NHS | 9.0 | 110 | 5 |
Adapted from a study on porphyrin-NHS esters. Note that absolute rates are compound-specific.
Beyond Primary Amines: Potential Side Reactions
While highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains, particularly under conditions where primary amines are less available. Understanding these potential side reactions is crucial for accurate characterization of the final conjugate.
| Amino Acid Residue | Nucleophilic Group | Resulting Linkage | Stability of Linkage |
| Lysine | ε-amino | Amide | Very Stable |
| N-terminus | α-amino | Amide | Very Stable |
| Serine | Hydroxyl | Ester | Labile |
| Threonine | Hydroxyl | Ester | Labile |
| Tyrosine | Phenolic hydroxyl | Ester | Labile |
| Cysteine | Sulfhydryl | Thioester | Labile |
| Histidine | Imidazole | Acyl-imidazole | Labile |
The O-acylation of serine and threonine and the acylation of tyrosine result in ester linkages that are less stable than the amide bonds formed with lysine and can be susceptible to hydrolysis. These side reactions are generally less efficient and can often be minimized by optimizing the reaction pH closer to 7.5.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Reaction Mechanism of NHS Ester Aminolysis and Hydrolysis
Caption: Mechanism of NHS ester reaction with a primary amine and water.
General Experimental Workflow for Protein Crosslinking
Caption: A typical workflow for protein conjugation with NHS esters.
Experimental Protocols
Protocol 1: Protein-Protein Crosslinking using Disuccinimidyl Suberate (DSS)
This protocol provides a general procedure for crosslinking interacting proteins using the homobifunctional NHS ester crosslinker, DSS.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5; or 50 mM HEPES, pH 7.5)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer at a concentration typically between 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with a suitable conjugation buffer via dialysis or a desalting column.
-
-
DSS Preparation:
-
Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of DSS (e.g., 25 mM) by dissolving the required amount in anhydrous DMSO or DMF. For example, to make a 25 mM stock, dissolve 2 mg of DSS in 216 µL of solvent. DSS is moisture-sensitive, and stock solutions should not be stored.
-
-
Crosslinking Reaction:
-
Add the DSS stock solution to the protein sample to achieve a final concentration typically in the range of 0.25-5 mM. A 20- to 50-fold molar excess of DSS to protein is commonly used.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Reaction Quenching:
-
Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes at room temperature to ensure all unreacted DSS is deactivated.
-
-
Purification and Analysis:
-
Remove excess crosslinker and quenching buffer by passing the sample through a desalting column or by dialysis against an appropriate storage buffer.
-
Analyze the crosslinked products using techniques such as SDS-PAGE (to observe higher molecular weight species), Western blotting, or mass spectrometry.
-
Protocol 2: Antibody Labeling with an NHS Ester Dye
This protocol outlines a general method for conjugating a fluorescent dye containing an NHS ester to an antibody.
Materials:
-
Antibody solution (1-2 mg/mL in PBS, free of stabilizers like BSA)
-
NHS ester-activated fluorescent dye
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.0-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Size-exclusion chromatography column (e.g., a desalting column)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the reaction buffer (pH 8.0-8.5) to the desired concentration (typically 1-2 mg/mL).
-
-
Dye Preparation:
-
Allow the vial of NHS ester dye to come to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the dye stock solution to the antibody solution while gently stirring. A typical starting point is a 10- to 20-fold molar excess of dye to antibody. The optimal ratio should be determined empirically for each antibody-dye pair.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion or desalting column.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
-
Assess the purity and integrity of the conjugated antibody by SDS-PAGE.
-
By understanding the fundamental principles of NHS ester chemistry and carefully controlling reaction conditions, researchers and drug development professionals can effectively harness the power of these versatile crosslinkers for a wide range of applications.
References
- 1. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
A Technical Guide to the Solubility of Bis-PEG25-NHS Ester
This guide provides a detailed overview of the solubility characteristics of Bis-PEG25-NHS ester, a homobifunctional crosslinking agent. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's solubility in various solvents, presents a protocol for solubility determination, and illustrates a typical experimental workflow.
This compound is a valuable tool in bioconjugation, used to link molecules via their primary amine groups.[1] Its polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugates in aqueous media.[2][3] Understanding the solubility of the crosslinker itself is critical for preparing stock solutions, ensuring reaction efficiency, and preventing aggregation.[4][5]
Quantitative Solubility Data
N-hydroxysuccinimide (NHS) esters are moisture-sensitive and prone to hydrolysis, especially in aqueous solutions at neutral to basic pH. Therefore, stock solutions are typically prepared in anhydrous, water-miscible organic solvents.
The following table summarizes the known solubility of this compound in various solvents and solvent systems. It is crucial to use anhydrous solvents and to prepare solutions immediately before use to maintain the reactivity of the NHS ester groups.
| Solvent / Solvent System | Solubility | Notes |
| Organic Solvents | ||
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | Recommended for preparing stock solutions; use fresh solvent. |
| N,N-Dimethylacetamide (DMAC) | Soluble | Recommended for preparing stock solutions. |
| Methylene chloride (DCM) | Soluble | |
| Acetonitrile | Soluble | |
| Formulated Solvent Systems | ||
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (1.77 mM) | The solution is clear. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (1.77 mM) | The solution is clear. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.77 mM) | The solution is clear. |
| Aqueous Solutions | ||
| Water & Aqueous Buffers (e.g., PBS) | Not Recommended | Prone to rapid hydrolysis, which deactivates the NHS ester. The half-life can be as short as 10 minutes under slightly basic conditions. |
Experimental Protocol: Solubility Determination
This protocol outlines a general method for determining the solubility of a crosslinker like this compound in a given solvent.
Objective: To determine the maximum concentration at which the crosslinker fully dissolves in a solvent at a specified temperature, forming a clear solution.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., DMSO)
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or small glass vials
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent hydrolysis of the NHS ester. Allow the vial of this compound to equilibrate to room temperature before opening to avoid moisture condensation.
-
Initial Sample Preparation: Accurately weigh a specific amount of this compound (e.g., 2.5 mg) and place it into a pre-weighed vial.
-
Solvent Addition: Add a calculated volume of the solvent to the vial to achieve a target concentration (e.g., add 1 mL for a 2.5 mg/mL solution).
-
Dissolution: Vigorously vortex the mixture for 1-2 minutes. Visually inspect the solution against a dark background to check for any undissolved particles.
-
Aiding Dissolution: If particles remain, gentle heating in a water bath or sonication can be used to aid dissolution. However, be cautious with heat as it can accelerate hydrolysis if any moisture is present.
-
Incremental Addition (for saturation point): If the initial amount dissolves completely, incrementally add more pre-weighed crosslinker to the solution. After each addition, repeat steps 4 and 5 until persistent undissolved solid is observed.
-
Confirmation: The solubility is recorded as the highest concentration at which the compound forms a clear, particle-free solution.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a protein crosslinking experiment using this compound. This process begins with the crucial step of dissolving the reagent, highlighting the practical importance of its solubility.
Caption: Workflow for protein crosslinking using this compound.
References
An In-depth Technical Guide to the Amine-Reactive Chemistry of Bis-PEG25-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and applications of Bis-PEG25-NHS ester, a homobifunctional crosslinking agent. While specific data for a PEG linker with exactly 25 ethylene glycol units is not extensively published, this document extrapolates from the well-established chemistry of analogous Bis-PEG-NHS ester compounds. This information is intended to provide a robust framework for researchers utilizing this class of reagents in bioconjugation, drug delivery, and diagnostics.[1]
Introduction to this compound
This compound is a homobifunctional crosslinker characterized by a polyethylene glycol (PEG) spacer of 25 units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[2] This structure allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][3] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it a valuable tool in biological and pharmaceutical research.[4] The key attributes of Bis-PEG-NHS esters include:
-
Amine Reactivity: The NHS ester groups at each end of the PEG chain react specifically with primary amines to form stable amide bonds.
-
Homobifunctionality: Having identical reactive groups, it is primarily used for crosslinking similar molecules or for intramolecular conjugation.
-
PEG Spacer: The PEG chain imparts hydrophilicity, which can improve the solubility and stability of the conjugated molecules and reduce immunogenicity.
Core Chemistry: The Amine-Reactive Mechanism
The fundamental reaction of a this compound involves the nucleophilic acyl substitution of the NHS ester by a primary amine. This reaction is highly efficient and results in the formation of a stable amide bond.
Reaction Mechanism
The reaction proceeds as follows:
-
The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.
-
This leads to the formation of a transient tetrahedral intermediate.
-
The intermediate collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide linkage.
The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.
Reaction Kinetics and Stability
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the concentration of reactants. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce the overall yield of the desired conjugate. The half-life of hydrolysis for a typical NHS ester is approximately 4 to 5 hours at pH 7.0 and 0°C.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH for efficient reaction with primary amines. At lower pH, the amine is protonated, reducing reactivity. At higher pH, hydrolysis of the NHS ester is accelerated. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down the hydrolysis of the NHS ester, particularly for longer reaction times. |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester and should be avoided. |
| Solvent | Anhydrous DMSO or DMF | For water-insoluble NHS esters, a small amount of organic solvent is used to dissolve the reagent before adding it to the aqueous reaction mixture. |
Experimental Protocols
The following protocols provide a general framework for using this compound in protein crosslinking applications. Optimization may be required for specific applications.
General Protein-Protein Crosslinking Protocol
This protocol is adapted from general procedures for homobifunctional amine-reactive crosslinkers.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, dialyze or use a desalting column to exchange the buffer. Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Crosslinking Reaction: Add the desired molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by gel filtration or dialysis.
-
Analysis: Analyze the crosslinked products using SDS-PAGE, western blotting, or mass spectrometry.
Applications in Research and Drug Development
Bis-PEG-NHS esters are versatile tools with a wide range of applications.
-
Protein-Protein Interaction Studies: By covalently linking interacting proteins, these crosslinkers can be used to "capture" transient interactions for subsequent analysis by techniques like mass spectrometry.
-
Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of protein-based drugs by increasing their hydrodynamic radius and protecting them from proteolytic degradation.
-
Bioconjugate Development: These reagents are used to create antibody-drug conjugates (ADCs), enzyme-linked immunosorbent assay (ELISA) reagents, and other diagnostic tools.
-
Surface Modification: Immobilization of proteins or other biomolecules onto surfaces for applications such as biosensors and biocompatible coatings.
Example Application: Probing a Signaling Pathway
In the study of signaling pathways, this compound can be used to crosslink components of a signaling complex, providing evidence of protein-protein interactions. For instance, in a kinase cascade, the crosslinker could be used to stabilize the interaction between a kinase and its substrate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Crosslinking Efficiency | Inactive crosslinker due to hydrolysis. | Prepare fresh crosslinker solution immediately before use. Store the solid reagent in a desiccator. |
| Presence of amine-containing buffers. | Ensure the reaction buffer is free of primary amines. | |
| Incorrect pH. | Verify that the reaction buffer pH is between 7.2 and 8.5. | |
| Protein Precipitation | High concentration of crosslinker or protein. | Optimize the molar ratio of crosslinker to protein. Perform the reaction at a lower concentration. |
| Hydrophobicity of the crosslinker. | Bis-PEG-NHS esters are generally hydrophilic, but for some proteins, aggregation can still occur. |
Conclusion
This compound and related compounds are powerful reagents for the amine-reactive crosslinking of biomolecules. A thorough understanding of their chemistry, including the influence of pH and the competing hydrolysis reaction, is crucial for successful application. By following well-defined protocols and optimizing reaction conditions, researchers can effectively utilize these crosslinkers to advance their studies in protein interactions, drug development, and diagnostics.
References
In-Depth Technical Guide to Bis-dPEG®25-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the technical data, experimental protocols, and applications of Bis-dPEG®25-NHS ester, a homobifunctional crosslinking agent. Designed for professionals in research and drug development, this document details the chemical and physical properties of the reagent, outlines methodologies for its use in bioconjugation, and illustrates its application in studying protein interactions.
Core Technical Data
Bis-dPEG®25-NHS ester is a high-purity, water-soluble crosslinker designed for the covalent conjugation of molecules containing primary amines. Its discrete polyethylene glycol (dPEG®) spacer arm offers enhanced solubility and reduced immunogenicity compared to traditional hydrocarbon-based crosslinkers.
Chemical and Physical Properties
The key quantitative data for Bis-dPEG®25-NHS ester are summarized in the table below, providing a clear reference for experimental design and execution.
| Property | Value | Reference |
| Molecular Weight | 1413.55 g/mol (single compound) | [1] |
| Chemical Formula | C₆₂H₁₁₂N₂O₃₃ | [1] |
| Purity | > 97% | [1] |
| Spacer Arm Length | 93.0 Å (79 atoms) | [1][2] |
| CAS Number | 1008402-79-6 | |
| Reactivity | Reacts with primary amines (e.g., ε-amine of lysine) | |
| Optimal pH of Reaction | 7.0 - 7.5 (can react at pH as low as 6.5) |
Solubility, Storage, and Handling
Proper storage and handling are critical to maintaining the reactivity of Bis-dPEG®25-NHS ester. The N-hydroxysuccinimidyl (NHS) ester moieties are susceptible to hydrolysis, particularly in aqueous solutions at higher pH.
| Aspect | Recommendation | Reference |
| Solubility | Methylene chloride, Acetonitrile, Dimethylacetamide (DMAC), Dimethyl sulfoxide (DMSO) | |
| Storage Temperature | -20°C with desiccant | |
| Handling | Equilibrate vial to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use. Do not store in aqueous buffers. | |
| Stock Solutions | Can be prepared in anhydrous solvents (e.g., DMSO, DMAC) and stored for several days at -20°C under an inert atmosphere. |
Reaction Mechanism and Workflow
Bis-dPEG®25-NHS ester facilitates the formation of stable amide bonds between molecules containing primary amines. The reaction proceeds via nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide.
References
Technical Guide: Properties and Applications of Bis-PEG9-NHS Ester (CAS 1008402-79-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG9-NHS ester, identified by CAS number 1008402-79-6, is a homobifunctional crosslinking agent that has garnered significant interest in the fields of bioconjugation, proteomics, and drug delivery. Its structure features a hydrophilic polyethylene glycol (PEG) spacer of nine ethylene glycol units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups. This architecture allows for the covalent linkage of primary amine-containing molecules, such as proteins, peptides, and amine-modified oligonucleotides, with high efficiency and specificity.
The PEGylated nature of the linker enhances the solubility and stability of the resulting conjugates in aqueous environments, reduces aggregation, and can minimize the immunogenicity of the conjugated molecules.[1] These properties make Bis-PEG9-NHS ester a valuable tool in the development of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] This guide provides a comprehensive overview of the chemical and physical properties of Bis-PEG9-NHS ester, a detailed experimental protocol from a peer-reviewed study, and a discussion of its applications in advanced drug development and research.
Chemical and Physical Properties
The fundamental properties of Bis-PEG9-NHS ester are summarized in the table below, providing a quick reference for experimental design and implementation.
| Property | Value | Reference(s) |
| CAS Number | 1008402-79-6 | [2] |
| Synonyms | Bis-PEG9-NHS ester, NHS-PEG8-NHS, Bis(NHS)PEG9 | [1] |
| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate | |
| Molecular Formula | C30H48N2O17 | |
| Molecular Weight | 708.71 g/mol | |
| Appearance | Colorless to light yellowish liquid or solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DCM, DMF, and water | |
| Storage Conditions | -20°C, sealed from moisture | |
| Predicted Boiling Point | 737.0 ± 70.0 °C | |
| Predicted Density | 1.31 ± 0.1 g/cm³ |
Experimental Protocol: Surface Modification of Glass Slides
The following protocol is adapted from the study by Bae et al. (2017) in Langmuir, which demonstrates the use of Bis-PEG9-NHS ester for the functionalization of glass surfaces. This procedure is a representative example of the application of this crosslinker in creating biocompatible and functionalized surfaces for molecular interaction studies.
Materials
-
Acid-coated glass slides
-
Bis-PEG9-NHS ester (CAS 1008402-79-6)
-
Acetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Methanol
-
Dry N2 stream
-
Vacuum oven or desiccator
-
Monoamine-functionalized Cucurbituril (CB)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
Methodology
-
Preparation of NHS-Modified Slides:
-
Acid-coated glass slides were cut to the desired dimensions (e.g., 13 mm × 12 mm).
-
The slides were placed in an acetonitrile solution containing 25 mM Bis-PEG9-NHS ester and 1.0 mM DIPEA.
-
The reaction was allowed to proceed for 4 hours at room temperature.
-
Post-reaction, the slides were gently rinsed with DMF and then stirred in fresh DMF for 30 minutes to remove any non-specifically adsorbed molecules.
-
-
Immobilization of Monoamine-Functionalized CB:
-
The NHS-modified slides were subsequently washed with methanol, dried under a stream of dry N2, and further dried in a vacuum for 1 hour.
-
The dried slides were then immersed overnight in a DMSO solution containing 10 µM of monoamine-functionalized CB and 200 µM of triethylamine.
-
Following the overnight incubation, the slides were rinsed with DMSO and stirred in fresh DMSO for 30 minutes.
-
Finally, the slides were washed with methanol, dried with a stream of dry N2, and stored under vacuum.
-
Quantitative Data
While the cited study focuses on the qualitative aspects of surface modification and subsequent force measurements, the successful immobilization and the observed interactions with guest molecules provide indirect evidence of the efficacy of the crosslinking reaction. For quantitative assessment in similar experiments, techniques such as X-ray photoelectron spectroscopy (XPS) to determine surface elemental composition or atomic force microscopy (AFM) to measure the thickness of the deposited layer could be employed.
Visualized Experimental Workflow
The following diagram illustrates the experimental workflow for the surface modification of glass slides as described in the protocol above.
Caption: Workflow for surface functionalization using Bis-PEG9-NHS ester.
Applications in Drug Development
Beyond surface modification, Bis-PEG9-NHS ester is a critical component in the design and synthesis of next-generation therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, Bis-PEG9-NHS ester can be utilized to conjugate a cytotoxic payload to an antibody. The homobifunctional nature of the linker allows for the creation of crosslinked antibody structures or for linking multiple drug molecules to the antibody through its surface-accessible lysine residues. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the resulting ADC, enhancing its solubility and stability in circulation.
Caption: Conceptual diagram of ADC formation with a homobifunctional linker.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. While typically synthesized with heterobifunctional linkers, homobifunctional linkers like Bis-PEG9-NHS ester can be employed in the synthesis of the building blocks for PROTACs or for creating dimeric PROTACs. The PEG spacer in this context provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: Role of a linker in the conceptual synthesis of a PROTAC.
Conclusion
Bis-PEG9-NHS ester (CAS 1008402-79-6) is a versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, solubility, and reactivity with primary amines make it an excellent choice for a wide range of bioconjugation applications. From the functionalization of surfaces for basic research to its role as a linker in the sophisticated design of ADCs and PROTACs, Bis-PEG9-NHS ester continues to be a key enabling technology in the advancement of biological sciences and medicine.
References
An In-depth Technical Guide to PEGylation in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PEGylation, a critical bioconjugation technique for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. This document delves into the core principles of PEGylation, from fundamental chemistries to the selection of appropriate strategies, and offers detailed experimental protocols for key methods. Quantitative data are presented in structured tables to facilitate comparison, and complex workflows and relationships are visualized through diagrams to aid in understanding.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide.[1] This modification has become a cornerstone in drug development due to its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[][3]
The primary benefits of PEGylation include:
-
Increased Serum Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, leading to a longer circulation time in the bloodstream.[1][4]
-
Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on the protein surface, thereby reducing its recognition by the immune system.
-
Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation and proteolysis, increasing its stability in biological environments.
-
Improved Solubility: As a highly soluble polymer, PEG can enhance the solubility of hydrophobic or poorly soluble proteins and peptides.
Despite these advantages, a potential drawback of PEGylation is the possibility of reduced biological activity if the PEG chain sterically hinders the protein's active site or binding domains. Therefore, a thorough understanding and careful control of the PEGylation process are crucial for successful drug development.
The Chemistry of PEGylation
The covalent attachment of PEG to a biomolecule is achieved by reacting a functionalized PEG derivative with a specific functional group on the target molecule. The choice of PEG reagent and reaction chemistry is determined by the available reactive sites on the biomolecule and the desired properties of the final conjugate.
Generations of PEGylation
PEGylation strategies have evolved from early random conjugation methods to more sophisticated site-specific approaches.
-
First-Generation PEGylation: This approach involves the random attachment of linear PEG chains to multiple reactive sites on a protein, most commonly the ε-amino groups of lysine residues. This method often results in a heterogeneous mixture of PEGylated isomers with varying numbers of attached PEG molecules and different positional isomers, which can lead to difficulties in characterization and potential loss of biological activity.
-
Second-Generation PEGylation: This generation focuses on site-specific PEGylation to produce a more homogeneous product with better-defined properties. This is achieved through the use of PEG reagents with specific reactivity towards less abundant amino acids (like cysteine) or by controlling reaction conditions (e.g., pH) to favor conjugation at the N-terminus. Second-generation PEGylation also introduced branched PEG structures, which can provide a greater hydrodynamic radius with fewer attachment points.
Common PEGylation Chemistries
Several chemical strategies are employed for PEGylation, targeting different functional groups on proteins.
This is one of the most common PEGylation strategies due to the abundance of lysine residues on the surface of most proteins.
-
NHS-Ester Chemistry: PEG-NHS esters react with primary amines (N-terminus and lysine side chains) under mild conditions (pH 7-9) to form stable amide bonds.
-
Reductive Amination: PEG-aldehydes react with primary amines to form an intermediate Schiff base, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride. This reaction can be directed towards the N-terminus by controlling the pH (around 5.5-7.4).
This strategy allows for site-specific PEGylation, as free cysteine residues are relatively rare in proteins.
-
Maleimide Chemistry: PEG-maleimides react specifically with the sulfhydryl group of cysteine residues at a pH range of 6.5-7.5 to form a stable thioether bond.
The following diagram illustrates the decision-making process for selecting a PEGylation strategy.
References
An In-depth Technical Guide on Bis-PEG25-NHS Ester for Protein Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Bis-PEG25-NHS Ester in Bioconjugation
This compound is a homobifunctional crosslinking reagent widely utilized in the field of bioconjugation.[1] It is characterized by two N-hydroxysuccinimide (NHS) ester groups located at either end of a 25-unit polyethylene glycol (PEG) spacer.[2] This structure allows for the covalent linking of molecules containing primary amines, such as the lysine ε-amino groups and N-terminal α-amino groups on proteins.[3][4]
The key advantage of the PEG spacer is that it imparts hydrophilicity to the crosslinker, which in turn improves the water-solubility of the resulting conjugate and reduces the tendency for aggregation.[3] Unlike traditional hydrophobic crosslinkers, this property helps maintain the biological activity of the modified protein. Furthermore, the PEG moiety can decrease the immunogenicity of the conjugated molecule, a significant benefit for therapeutic protein development. Reagents like this compound, which have a defined molecular weight and spacer length, offer high precision for optimizing and characterizing crosslinking applications.
Caption: Structure of the this compound homobifunctional crosslinker.
Mechanism of Action: Amine-Reactive Crosslinking
The fundamental mechanism of this compound involves the reaction of its NHS ester functional groups with primary amines (-NH2). This acylation reaction forms a stable, covalent amide bond, with N-hydroxysuccinimide released as a byproduct. The reaction is most efficient in a neutral to slightly basic environment, typically at a pH of 7.0 to 8.5.
Hydrolysis of the NHS ester is a competing reaction that increases with pH. Therefore, it is crucial to perform conjugations in amine-free buffers (e.g., PBS, HEPES) and to prepare the reagent solution immediately before use. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester and should be avoided during the conjugation step, although they can be used to quench the reaction.
Caption: A typical experimental workflow for protein modification.
Quantitative Data for Experimental Design
The success of a protein modification experiment depends on the careful control of several parameters. The following table summarizes key quantitative data to guide the design of crosslinking protocols. Empirical testing is often necessary to determine the optimal conditions for a specific protein and application.
| Parameter | Typical Range | Notes | Source(s) |
| Reagent Molar Excess | 10- to 50-fold over protein | Dilute protein solutions may require a greater molar excess to achieve the desired level of modification. | |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | |
| Reaction pH | 7.0 - 8.5 | The rate of NHS ester hydrolysis increases at higher pH. The optimal range is typically 7.0-7.5. | |
| Reaction Time | 30 minutes to 2 hours | Longer incubation may be required at lower temperatures. | |
| Reaction Temperature | 4°C to Room Temperature (~25°C) | Incubation at 4°C can help maintain protein stability and reduce the rate of hydrolysis. | |
| Quencher Concentration | 20 - 50 mM | Tris or glycine can be used to stop the reaction by consuming unreacted NHS esters. | |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | The NHS ester is moisture-sensitive; stock solutions should be prepared fresh and not stored. |
Experimental Protocols
Protocol for General Protein-Protein Crosslinking
This protocol provides a general procedure for crosslinking proteins using this compound.
A. Materials Required
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or another amine-free buffer at pH 7.2-8.0.
-
Protein Sample: Purified protein(s) dissolved in Conjugation Buffer at a known concentration (e.g., 0.1 mM).
-
This compound: Stored at -20°C with desiccant.
-
Reagent Solvent: Anhydrous (dry) dimethylsulfoxide (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 8.0.
-
Purification System: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette for buffer exchange.
B. Procedure
-
Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a 10-250 mM stock solution in anhydrous DMSO. Discard any unused solution.
-
Protein Preparation: Ensure the protein sample is in an amine-free Conjugation Buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., a 20-fold excess). Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and quenching buffer from the sample using a desalting column or dialysis against a suitable storage buffer.
-
Analysis: Analyze the crosslinked products using SDS-PAGE, where crosslinked complexes will appear as higher molecular weight bands. Confirm results with Western blotting or mass spectrometry.
Protocol for Cell Surface Crosslinking
This protocol outlines the steps for crosslinking proteins on the surface of living cells.
A. Materials Required
-
Cell Suspension: Cells washed and suspended in ice-cold PBS at pH 8.0.
-
This compound Stock Solution: 250 mM in anhydrous DMSO, prepared fresh.
-
Quench Solution: 1 M Tris-HCl, pH 7.5.
B. Procedure
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS.
-
Crosslinking Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 30 minutes at room temperature. To minimize internalization of the reagent, the incubation can be performed at 4°C or on ice.
-
Quenching: Add the Quench Solution to a final concentration of 10-20 mM and incubate for 10-15 minutes to stop the reaction.
-
Cell Lysis and Analysis: Wash the cells again with PBS to remove excess reagent. The cells can then be lysed, and the protein extract can be analyzed by SDS-PAGE, immunoprecipitation, or mass spectrometry to identify crosslinked protein complexes.
Application in Drug Delivery: Leveraging PEGylation for Improved Pharmacokinetics
PEGylation, the modification of proteins with PEG chains, is a widely adopted strategy in drug development to improve the pharmacokinetic properties of therapeutic biomolecules. The attachment of a long, hydrophilic PEG chain, such as the one in this compound, increases the hydrodynamic radius of the protein. This increased size reduces renal clearance, thereby prolonging the protein's circulation half-life in the bloodstream. Furthermore, the PEG layer can shield the protein from proteolytic enzymes and reduce its immunogenicity. In cancer therapy, this increased circulation time allows PEGylated nanocarriers or drugs to accumulate preferentially in tumor tissue via the Enhanced Permeability and Retention (EPR) effect.
Caption: Logical flow of how PEGylation enhances a protein's therapeutic profile.
References
Methodological & Application
Application Notes and Protocols for Bis-PEG25-NHS Ester Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG25-NHS ester is a homobifunctional crosslinking reagent used to covalently link proteins and other molecules with primary amine groups. This reagent features two N-hydroxysuccinimide (NHS) esters at either end of a long, hydrophilic polyethylene glycol (PEG) spacer arm. The NHS esters react with primary amines, such as those on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] The extended PEG25 spacer arm, approximately 93.0 Å (79 atoms) in length, provides significant reach for crosslinking distant interaction partners while the hydrophilicity of the PEG chain helps to improve the solubility of the crosslinked conjugate and reduce the potential for aggregation.[4][5]
This application note provides a detailed protocol for using this compound in protein crosslinking experiments, including recommendations for reaction conditions, quenching, and analysis of crosslinked products.
Chemical Reaction and Mechanism
The crosslinking reaction occurs in a two-step process for each of the two NHS ester reactive groups. The NHS ester reacts with a primary amine on a protein, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient in a slightly alkaline pH range (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.
A critical competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which results in a non-reactive carboxylic acid and reduces the efficiency of the crosslinking reaction. The rate of hydrolysis increases with pH.
Caption: Chemical reaction of this compound with primary amines on two proteins.
Quantitative Data Summary
The following tables provide recommended starting conditions for protein crosslinking experiments using this compound. Optimization may be required for specific applications.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures minimize hydrolysis but may require longer incubation times. |
| Reaction Time | 30 minutes - 2 hours at RT; 2 - 4 hours at 4°C | Can be extended to overnight at 4°C for low protein concentrations. |
| Molar Excess of Crosslinker | 10- to 50-fold over protein | Start with a 20-fold excess and optimize as needed. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve crosslinking efficiency. |
Table 2: Recommended Buffers and Reagents
| Reagent | Recommended Composition | Incompatible Reagents |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES, Borate, Bicarbonate/Carbonate | Buffers containing primary amines (e.g., Tris, Glycine). |
| Crosslinker Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Avoid aqueous solutions for stock preparation due to hydrolysis. |
| Quenching Buffer | 1 M Tris-HCl or Glycine, pH 7.5 - 8.0 | Final concentration of 20-50 mM. |
Experimental Protocols
This section details the key experimental procedures for protein crosslinking with this compound.
Materials Required
-
This compound
-
Anhydrous DMSO or DMF
-
Protein sample(s) in an amine-free buffer (e.g., PBS)
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for buffer exchange and purification
-
Reaction tubes
Experimental Workflow
References
Application Notes and Protocols for Cell Surface Labeling Using Bis-PEG25-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG25-NHS ester is a homobifunctional crosslinking reagent widely utilized for the covalent labeling of cell surface proteins. This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a 25-unit polyethylene glycol (PEG) spacer. The NHS esters react specifically and efficiently with primary amines, such as the ε-amines of lysine residues, which are abundantly available on the extracellular domains of membrane proteins. This reaction forms stable amide bonds, allowing for the effective crosslinking and labeling of proteins on the surface of living cells.
The hydrophilic PEG spacer enhances the solubility of the reagent in aqueous buffers and minimizes aggregation of labeled proteins. The length of the PEG spacer also makes this compound a valuable tool for studying protein-protein interactions, including receptor dimerization and the formation of protein complexes within the plasma membrane. Applications of this reagent are diverse, ranging from proteomics analysis of the cell surface to investigating the initial events in signal transduction pathways.
Mechanism of Action
The fundamental principle behind cell surface labeling with this compound lies in the amine-reactive nature of the NHS ester groups. The reaction proceeds as follows:
-
Activation: The NHS ester is a reactive group that is susceptible to nucleophilic attack.
-
Reaction with Primary Amines: Primary amines on cell surface proteins, predominantly from lysine side chains, act as nucleophiles and attack the carbonyl carbon of the NHS ester.
-
Amide Bond Formation: This reaction results in the formation of a stable, covalent amide bond, effectively linking the PEG spacer to the protein. The N-hydroxysuccinimide molecule is released as a byproduct.
This labeling occurs exclusively on the extracellular side of the plasma membrane due to the membrane-impermeable nature of the reagent under physiological conditions.
Data Presentation
Quantitative Analysis of Cell Surface Labeling Efficiency
The efficiency of cell surface protein labeling with NHS esters can be assessed using various quantitative proteomic techniques. The data below, derived from studies using similar amine-reactive biotinylation reagents, demonstrates the high coverage and reproducibility achievable.
| Parameter | Cell Line | Reagent | Number of Cell Surface Proteins Identified | Reproducibility (R²) | Reference |
| Protein Identification | BT474 | Sulfo-NHS-SS-Biotin | 1565 | > 0.93 | [1] |
| Protein Identification | MCF7 | Sulfo-NHS-SS-Biotin | 1478 | > 0.93 | [1] |
| Proteome Overlap | DC2.4 | NHS-Biotin | 91.3% of plasma membrane proteome | Not Applicable |
Cell Viability After Labeling
| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |
| ICD-85 Nanoparticles | HeLa | MTT | 72 hours | 15.5 ± 2.4 µg/mL | [2][3] |
| Free ICD-85 | HeLa | MTT | 72 hours | 25 ± 2.9 µg/mL | [2] |
| GAL-LEU | HeLa | MTT | Not Specified | 23.63 µM | |
| GAL-VAL | HeLa | MTT | Not Specified | 31.95 µM |
Note: The data presented above is for comparative purposes and is not specific to this compound. Researchers should perform their own dose-response experiments to determine the optimal, non-toxic concentration of this compound for their specific cell line and application.
Experimental Protocols
Protocol 1: General Cell Surface Labeling for Proteomic Analysis
This protocol describes a general procedure for labeling cell surface proteins for subsequent identification and quantification by mass spectrometry.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5, amine-free
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Cells in suspension or adherent culture
-
Ice-cold PBS
Procedure:
-
Cell Preparation:
-
Suspension Cells: Harvest cells and wash three times with ice-cold PBS to remove any amine-containing culture medium. Resuspend cells in ice-cold PBS at a concentration of 1-5 x 10⁷ cells/mL.
-
Adherent Cells: Wash the cell monolayer three times with ice-cold PBS.
-
-
Reagent Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension or overlay on the adherent cells to a final concentration of 1-5 mM.
-
Incubate for 30 minutes at 4°C with gentle agitation to prevent internalization of the reagent.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at 4°C.
-
Washing:
-
Suspension Cells: Pellet the cells by centrifugation and wash three times with ice-cold PBS.
-
Adherent Cells: Aspirate the labeling solution and wash the monolayer three times with ice-cold PBS.
-
-
Downstream Processing: The labeled cells are now ready for lysis and subsequent proteomic analysis, such as affinity purification of biotinylated proteins (if a biotinylated version of the NHS ester is used) followed by mass spectrometry.
Protocol 2: Crosslinking of Cell Surface Receptors to Study Dimerization
This protocol is designed to investigate the dimerization of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), upon ligand stimulation.
Materials:
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.2-7.5, amine-free
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Adherent cells expressing the receptor of interest
-
Serum-free culture medium
-
Ligand of interest (e.g., EGF)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Ice-cold PBS
Procedure:
-
Cell Culture and Starvation: Culture cells to the desired confluency. Prior to the experiment, starve the cells in serum-free medium for 4-6 hours to reduce basal receptor activation.
-
Ligand Stimulation: Treat the cells with the desired concentration of the ligand (e.g., 100 ng/mL EGF) for the appropriate time at 37°C to induce receptor dimerization. Include a non-stimulated control.
-
Washing: Quickly wash the cells twice with ice-cold PBS to stop the stimulation and remove unbound ligand.
-
Crosslinking Reaction:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in ice-cold PBS to the desired final concentration (e.g., 1-2 mM).
-
Add the crosslinking solution to the cells and incubate for 30 minutes on ice.
-
-
Quenching: Terminate the crosslinking reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes on ice.
-
Cell Lysis: Wash the cells once with ice-cold PBS and then lyse the cells directly on the plate with ice-cold Lysis Buffer.
-
Analysis: Collect the cell lysates and analyze by non-reducing SDS-PAGE and Western blotting using an antibody against the receptor of interest. The appearance of a higher molecular weight band corresponding to the dimerized receptor will indicate successful crosslinking.
Mandatory Visualizations
Caption: Experimental workflow for cell surface labeling.
Caption: EGFR signaling pathway initiated at the cell surface.
References
Step-by-Step Guide for Antibody-Drug Conjugate Synthesis with Bis-PEG25-NHS Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) using the homobifunctional, PEGylated crosslinker, Bis-PEG25-NHS ester. This linker offers a long, hydrophilic spacer arm which can improve the solubility and pharmacokinetic profile of the resulting ADC. The protocol is designed for professionals in the field of drug development and requires a laboratory setting with standard biochemical and analytical equipment.
Introduction
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component that influences the stability, solubility, and efficacy of the ADC. This compound is a homobifunctional crosslinker with two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 25-unit polyethylene glycol (PEG) spacer. NHS esters react with primary amines, such as the side chain of lysine residues on the antibody surface, to form stable amide bonds.
The synthesis of an ADC with a homobifunctional linker is typically a two-step process. First, the antibody is reacted with an excess of the linker to form an antibody-linker intermediate. After purification to remove unreacted linker, the cytotoxic payload, which has been modified to contain a primary amine, is then conjugated to the remaining NHS ester on the antibody-linker intermediate. This two-step approach allows for control over the linker-to-antibody ratio (LAR) and the final drug-to-antibody ratio (DAR).
Materials and Reagents
-
Monoclonal antibody (mAb) of interest (e.g., Trastuzumab, Cetuximab)
-
This compound
-
Amine-modified cytotoxic payload (e.g., MMAE-amine, Doxorubicin-amine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Borate Buffer, pH 8.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column
-
UV-Vis Spectrophotometer
-
LC-MS system
-
Cell culture reagents for cytotoxicity assays
Experimental Protocols
Protocol 1: Antibody-Linker Conjugation
This protocol describes the first step of the ADC synthesis: the conjugation of the this compound to the antibody.
-
Antibody Preparation:
-
Dialyze the antibody against PBS, pH 7.4 to remove any amine-containing buffers or stabilizers.
-
Adjust the antibody concentration to 5-10 mg/mL in PBS.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5 by adding Borate Buffer.
-
Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution with gentle stirring. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Antibody-Linker Intermediate:
-
Remove excess, unreacted linker and quenching reagent by size exclusion chromatography (SEC) using a pre-equilibrated SEC column with PBS, pH 7.4.
-
Collect the fractions containing the antibody-linker conjugate.
-
-
Characterization of Antibody-Linker Intermediate:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the Linker-to-Antibody Ratio (LAR) using MALDI-TOF mass spectrometry.
-
Protocol 2: Payload Conjugation to Antibody-Linker Intermediate
This protocol describes the second step of the ADC synthesis: the conjugation of the amine-modified payload to the antibody-linker intermediate.
-
Payload Preparation:
-
Dissolve the amine-modified cytotoxic payload in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
To the purified antibody-linker intermediate solution, add a 3- to 10-fold molar excess of the payload solution with gentle stirring.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the ADC from unreacted payload and other small molecules using SEC as described in Protocol 1, Step 5.
-
For further purification and to separate different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
This protocol outlines the methods for characterizing the final ADC product.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.
-
Mass Spectrometry: LC-MS analysis of the intact or reduced ADC can provide a precise determination of the DAR and the distribution of drug-loaded species.
-
-
Analysis of Aggregates and Fragments:
-
Use size exclusion chromatography (SEC) to determine the percentage of high molecular weight aggregates and low molecular weight fragments in the final ADC preparation.
-
-
In Vitro Cytotoxicity Assay:
-
Determine the potency of the ADC by performing a cell-based cytotoxicity assay.
-
Plate target antigen-positive and antigen-negative cancer cell lines.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Data Presentation
The following table summarizes hypothetical quantitative data for an ADC synthesized using the this compound linker.
| Parameter | Value | Method of Determination |
| Linker-to-Antibody Ratio (LAR) | 4.2 | MALDI-TOF MS |
| Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Conjugation Efficiency (DAR/LAR) | 90.5% | Calculation |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregate Content | <5% | SEC-HPLC |
| IC50 (Antigen-Positive Cells) | 1.5 nM | Cell-based Cytotoxicity Assay |
| IC50 (Antigen-Negative Cells) | >1000 nM | Cell-based Cytotoxicity Assay |
Mandatory Visualization
Application Notes and Protocols for Protein Conjugation using Bis-PEG25-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of proteins with Bis-PEG25-NHS ester, a homobifunctional crosslinker. The information presented here is intended to assist researchers in efficiently developing and optimizing their protein conjugation protocols for applications in drug development, diagnostics, and fundamental research.
Introduction
Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used bioconjugation technique to enhance the therapeutic properties of protein-based drugs.[1][2] This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation and immunogenic responses.[1][3] this compound is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 25-unit polyethylene glycol spacer. These NHS esters react efficiently with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[4] This allows for the intramolecular or intermolecular crosslinking of proteins.
The efficiency of this conjugation reaction is highly dependent on several factors, including the molar excess of the NHS ester, protein concentration, pH, and buffer composition. Optimizing the molar excess is critical for controlling the extent of labeling, also known as the Degree of Labeling (DOL). Insufficient labeling may result in a low yield of the desired conjugate, while excessive labeling can lead to protein precipitation, loss of biological activity, or the formation of large aggregates.
Calculating Molar Excess of this compound
The optimal molar excess of this compound is empirical and must be determined for each specific protein and application. Key factors influencing the required molar excess include:
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.
-
Reactivity of the Protein: The number and accessibility of primary amines on the protein surface will influence the reaction efficiency.
-
Desired Degree of Labeling (DOL): Different applications may require different DOLs. For many applications, a final DOL of 4-7 PEG chains per antibody is often optimal.
The following table provides general recommendations for starting molar excess ratios. These should be optimized for each specific protein and application.
| Protein Concentration | Recommended Molar Excess of this compound (moles of NHS ester / moles of protein) | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations lead to more efficient labeling, requiring a lower molar excess. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. |
| < 1 mg/mL | 20-50 fold | A higher excess is needed to compensate for slower reaction kinetics at lower concentrations. |
To calculate the amount of this compound required for your experiment, you can use the following formula:
For example, to label 3 mg of a 150 kDa antibody with a 20-fold molar excess of this compound (assuming a molecular weight of approximately 1300 Da for this compound):
Experimental Protocols
This section provides a general protocol for the conjugation of a protein with this compound.
Materials
-
Protein to be conjugated
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. Amine-free buffers such as phosphate-buffered saline (PBS) at pH 7.2-8.0 are also suitable. Crucially, avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.
Protocol
-
Protein Preparation:
-
Prepare the protein solution in the chosen reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
-
NHS Ester Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Shortly before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare stock solutions in water for long-term storage.
-
-
Conjugation Reaction:
-
While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice. The optimal incubation time may vary depending on the protein and desired DOL.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS).
-
Alternatively, size-exclusion chromatography (SEC) can be used for purification and to separate conjugates with different degrees of PEGylation.
-
-
Characterization of the Conjugate:
-
Confirm successful PEGylation and determine the degree of labeling using methods such as SDS-PAGE, which will show a shift to a higher molecular weight for the PEGylated protein compared to the native protein.
-
Mass spectrometry can also be used to determine the precise molecular weight of the conjugate and calculate the number of attached PEG molecules.
-
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow for protein conjugation and the chemical reaction between the NHS ester and a primary amine on the protein.
Caption: A flowchart of the protein conjugation experimental workflow.
References
Protocol for Quenching Unreacted Bis-PEG25-NHS Ester in Bioconjugation Reactions
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG25-NHS ester is a homobifunctional crosslinker commonly utilized in bioconjugation to link molecules containing primary amines, such as proteins, peptides, and antibodies.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional groups at each end of the polyethylene glycol (PEG) spacer react with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a polypeptide chain) to form stable amide bonds.[4][5] This reaction is most efficient at a pH range of 7.2 to 8.5.
A critical step in any conjugation protocol involving NHS esters is the quenching of the reaction. Quenching terminates the labeling process by consuming any unreacted NHS esters. Failure to quench the reaction can lead to continued, undesirable labeling of other molecules in subsequent steps, potentially compromising the specificity and function of the final conjugate. Furthermore, the primary competing reaction for NHS esters in aqueous solutions is hydrolysis, where the ester reacts with water to form a non-reactive carboxylic acid. The rate of hydrolysis increases with higher pH. This protocol details the materials, reagents, and steps for effectively quenching unreacted this compound.
Materials and Reagents
-
Reaction mixture containing the biomolecule conjugated with this compound
-
Quenching Buffer:
-
1 M Tris-HCl, pH 8.0
-
or 1 M Glycine, pH 8.0
-
or 1 M Hydroxylamine-HCl, pH 8.5
-
or 1 M Ethanolamine, pH 8.0
-
-
Reaction Buffer (amine-free, e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate)
-
Purification column (e.g., size-exclusion chromatography/desalting column)
-
Spectrophotometer (optional, for confirming quenching)
Experimental Protocol
This protocol outlines the steps to effectively quench unreacted this compound following a conjugation reaction.
1. Preparation of Quenching Solution:
-
Prepare a 1 M stock solution of the chosen quenching agent (Tris-HCl, Glycine, Hydroxylamine-HCl, or Ethanolamine).
-
Ensure the pH of the quenching solution is appropriate for the chosen agent (typically around 8.0-8.5).
2. Quenching Reaction:
-
At the end of the desired conjugation reaction time (typically 30 minutes to 4 hours at room temperature or 4°C), add the quenching buffer to the reaction mixture.
-
The final concentration of the quenching agent should be between 20-100 mM. For example, add 1/20th to 1/10th volume of the 1 M quenching buffer stock to the reaction mixture.
-
Incubate the quenching reaction for 15-30 minutes at room temperature with gentle mixing.
3. Post-Quenching Purification:
-
After quenching, it is essential to remove the quenched this compound, the free quenching agent, and the released N-hydroxysuccinimide (NHS) byproduct from the conjugated biomolecule.
-
Size-exclusion chromatography (e.g., a desalting column) is a highly effective method for this purification step. Dialysis can also be used.
-
Equilibrate the purification column with a suitable storage buffer for your biomolecule.
-
Apply the quenched reaction mixture to the column and collect the fractions containing the purified conjugate.
4. (Optional) Confirmation of Quenching:
-
The completion of the NHS ester reaction (both conjugation and quenching) can be indirectly monitored by measuring the absorbance of the released NHS byproduct at 260-280 nm.
-
To do this, measure the absorbance of the reaction mixture before adding the quenching agent and after the quenching and purification steps. A stable absorbance reading after quenching indicates the reaction has stopped.
Data Presentation
The following table summarizes the key quantitative parameters for the quenching protocol.
| Parameter | Recommended Range/Value | Reference(s) |
| Quenching Agents | Tris, Glycine, Hydroxylamine, Ethanolamine | |
| Quenching Agent Stock | 1 M | |
| Final Quenching Agent | 20-100 mM | |
| Quenching pH | 8.0 - 8.5 | |
| Quenching Time | 15 - 30 minutes | |
| Quenching Temperature | Room Temperature | |
| Conjugation Reaction pH | 7.2 - 8.5 | |
| Conjugation Time | 30 minutes - 4 hours |
Signaling Pathways and Experimental Workflows
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Bis-PEG-NHS, Amine reactive | BroadPharm [broadpharm.com]
- 3. This compound | 2221948-96-3 | WND94896 | Biosynth [biosynth.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. blog.truegeometry.com [blog.truegeometry.com]
Application Notes and Protocols for Labeling Primary Amines on Peptides with Bis-PEG25-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, protect against enzymatic degradation, and decrease immunogenicity, ultimately extending the circulating half-life.[1]
Bis-PEG25-NHS ester is a homobifunctional crosslinking agent that consists of a 25-unit polyethylene glycol chain flanked by two N-hydroxysuccinimide (NHS) ester groups.[2][3] These NHS esters react efficiently with primary amines, such as the N-terminal α-amine and the ε-amine of lysine residues, to form stable amide bonds.[4][5] This bifunctionality allows for either intramolecular crosslinking within a single peptide chain or intermolecular crosslinking between two peptide molecules, or a peptide and another amine-containing molecule. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.
These application notes provide detailed protocols for the labeling of peptides with this compound, methods for purification and characterization of the conjugates, and an example of its application in studying peptide-receptor interactions.
Data Presentation
The efficiency of the labeling reaction is highly dependent on the molar ratio of the this compound to the peptide. Optimization of this ratio is crucial to achieve the desired degree of labeling and to control the formation of mono-labeled, di-labeled (crosslinked), and unreacted species. The following tables summarize hypothetical quantitative data based on typical labeling experiments analyzed by LC-MS to illustrate the effect of the reagent molar excess on product distribution.
Table 1: Effect of Molar Ratio of this compound to a Model Peptide on Product Distribution
| Molar Ratio (Bis-PEG25-NHS : Peptide) | Unreacted Peptide (%) | Mono-labeled Peptide (%) | Crosslinked Peptide Dimer (%) |
| 1:1 | 45 | 40 | 15 |
| 5:1 | 15 | 65 | 20 |
| 10:1 | 5 | 75 | 20 |
| 20:1 | <1 | 60 | 40 |
Note: The above data is illustrative. Actual results will vary depending on the peptide sequence (number of primary amines), reaction conditions, and the specific properties of the this compound.
Table 2: Physicochemical Properties of a Model Peptide Before and After PEGylation
| Property | Unmodified Peptide | Mono-PEGylated Peptide |
| Molecular Weight (Da) | 1500 | ~2913 |
| Hydrodynamic Radius (nm) | 0.8 | 2.5 |
| In vitro Half-life (in serum) | 15 min | 2 hours |
| Solubility in PBS (mg/mL) | 1 | 15 |
Note: The molecular weight of this compound is approximately 1413.5 g/mol . The addition of one molecule results in a corresponding mass shift. The hydrodynamic radius and in vitro half-life are representative examples and will be specific to the peptide and the nature of the PEGylation.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Peptide with this compound
This protocol outlines the fundamental steps for conjugating this compound to a peptide containing primary amines.
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification system (e.g., HPLC with a suitable column, dialysis cassettes, or size-exclusion chromatography columns)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a stock concentration of 10-50 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Reaction: Add the desired molar excess of the this compound stock solution to the peptide solution. Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal molar excess should be determined empirically for each peptide, with a starting point of a 10- to 50-fold molar excess often being effective.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Purify the PEGylated peptide from excess reagent and byproducts using an appropriate method such as reverse-phase HPLC, size-exclusion chromatography, or dialysis.
Protocol 2: Purification of PEGylated Peptides by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude PEGylation reaction mixture
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.
-
Chromatography: Equilibrate the C18 column with Mobile Phase A. Inject the sample and elute with a linear gradient of Mobile Phase B. The more hydrophobic PEGylated peptide will elude later than the unreacted peptide.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest as detected by UV absorbance (typically at 214 nm and 280 nm).
-
Analysis and Lyophilization: Analyze the collected fractions by mass spectrometry to confirm the identity of the products. Pool the fractions containing the desired PEGylated peptide and lyophilize to obtain a dry powder.
Protocol 3: Characterization of PEGylated Peptides by MALDI-TOF Mass Spectrometry
Materials:
-
Purified PEGylated peptide
-
Unmodified peptide control
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix a small amount of the purified peptide solution (unmodified and PEGylated) with the MALDI matrix solution on a MALDI target plate. Allow the spots to air dry.
-
Data Acquisition: Acquire mass spectra in the appropriate mass range for both the unmodified and PEGylated peptides.
-
Data Analysis: Compare the mass spectra. A successful PEGylation will result in a mass shift corresponding to the addition of the Bis-PEG25-NHS moiety (~1413.5 Da for a mono-labeled peptide). The presence of multiple peaks with this mass difference will indicate different degrees of PEGylation. The MALDI-TOF analysis can confirm the success of the PEGylation and the purity of the final product.
Mandatory Visualizations
Experimental Workflow for Peptide Labeling and Analysis
Caption: Workflow for peptide labeling, purification, and analysis.
Signaling Pathway Application: Probing GPCR Dimerization
Homobifunctional crosslinkers like this compound can be used to investigate the dimerization of G-protein coupled receptors (GPCRs) upon peptide ligand binding. This diagram illustrates a hypothetical workflow to study this phenomenon.
Caption: Workflow for studying GPCR dimerization using a crosslinker.
References
- 1. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing GPCR Dimerization Using Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Bis-PEG25-NHS Ester Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation and storage of Bis-PEG25-NHS ester stock solutions, a critical step for successful bioconjugation, antibody-drug conjugate (ADC), and proteolysis-targeting chimera (PROTAC) development. Adherence to these protocols is crucial for maintaining the reactivity and stability of this moisture-sensitive reagent.
Data Summary
The following tables summarize the key quantitative data for the preparation and storage of this compound stock solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (Example) | Notes |
| Dimethyl sulfoxide (DMSO) | High | 100 mg/mL (70.74 mM) | Use of newly opened, anhydrous (hygroscopic) DMSO is recommended as it significantly impacts solubility.[1] Ultrasonic treatment may be needed.[1] |
| Dimethylformamide (DMF) | High | Soluble | Amine-free DMF is preferred to prevent reaction with the NHS ester.[2][3] |
| Methylene chloride | Soluble | - | - |
| Acetonitrile | Soluble | - | - |
| Water | Poor/Unstable | Not Recommended | The NHS ester moiety readily hydrolyzes in aqueous solutions.[4] Aqueous solutions should be used immediately after preparation. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Key Considerations |
| -20°C | Anhydrous DMSO or DMF | 1-3 months | Store in a sealed container, away from moisture. Some sources suggest stability for 1-2 months. |
| -80°C | Anhydrous DMSO or DMF | Up to 6 months | Store in a sealed container, away from moisture. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Note: Some sources strongly advise against preparing stock solutions for storage and recommend dissolving the reagent immediately before use due to the hydrolytic instability of the NHS ester. If storage is necessary, it must be under strictly anhydrous conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a stock solution of this compound in a non-aqueous solvent.
Materials:
-
This compound
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Argon or nitrogen gas (optional)
-
Sterile, dry microcentrifuge tubes or vials with septa
-
Syringes and needles
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of this compound.
-
Dissolution:
-
Transfer the weighed this compound to a dry, sterile vial.
-
Using a syringe, add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL or a specific molarity).
-
If necessary, gently vortex or use an ultrasonic bath to ensure complete dissolution.
-
-
Inert Gas Purge (Optional but Recommended): To prolong the stability of the stock solution, purge the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Storage:
-
Seal the vial tightly. For long-term storage, a vial with a septum is recommended to allow for removal of the solution without introducing moisture.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and moisture contamination.
-
Visualizations
Experimental Workflow: Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
Factors Affecting NHS Ester Stability
Caption: A diagram showing the relationships between factors that affect the stability of this compound.
References
Application Notes and Protocols for Crosslinking Proteins in Solution Using Bis-PEG25-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG25-NHS ester is a homobifunctional crosslinking reagent widely employed in biological research and drug development to covalently link proteins and other biomolecules. This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a 25-unit polyethylene glycol (PEG) spacer. The NHS esters react specifically and efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] The hydrophilic PEG linker enhances the solubility of the crosslinker and the resulting conjugate, minimizing aggregation and precipitation often associated with more hydrophobic crosslinkers.[3][4] This extended spacer arm also allows for the capture of protein-protein interactions over a considerable distance.
These application notes provide detailed protocols for utilizing this compound to crosslink proteins in solution, with a focus on optimizing reaction conditions and characterizing the resulting conjugates. The information presented is intended to guide researchers in designing and executing experiments for studying protein-protein interactions, creating antibody-drug conjugates (ADCs), and developing proteolysis-targeting chimeras (PROTACs).[5]
Chemical Properties and Mechanism of Action
This compound is a water-soluble crosslinker that reacts with primary amines in a pH-dependent manner. The optimal pH range for the reaction is between 7 and 9. At this pH, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide group to form a stable amide bond.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | ~1413.6 g/mol | |
| Spacer Arm Length | ~93.0 Å (79 atoms) | |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |
| Target Functional Group | Primary amines (-NH2) | |
| Optimal pH Range | 7.0 - 9.0 |
Experimental Protocols
Protocol 1: General Protein Crosslinking in Solution
This protocol provides a general procedure for crosslinking proteins in a solution. Optimization of the molar excess of the crosslinker and reaction time is recommended for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-50 mM.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products using SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.
Optimization of Molar Ratio:
To determine the optimal molar ratio of crosslinker to protein, a titration experiment is recommended.
| Molar Ratio (Crosslinker:Protein) | Expected Outcome |
| 10:1 | Low to moderate crosslinking |
| 25:1 | Moderate to high crosslinking |
| 50:1 | High degree of crosslinking, potential for aggregation |
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the steps for conjugating a drug molecule to an antibody using this compound as a linker. This is a generalized protocol and may require optimization based on the specific antibody and drug.
Materials:
-
Antibody in PBS, pH 7.4
-
Drug molecule with a primary amine
-
This compound
-
Anhydrous DMSO
-
SEC chromatography system for purification
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into a phosphate buffer at pH 7.5-8.5. Adjust the concentration to 5-10 mg/mL.
-
Crosslinker-Drug Conjugation: In a separate reaction, conjugate the this compound to the amine-containing drug. This step typically involves reacting a slight excess of the crosslinker with the drug in an organic solvent.
-
Activation of Antibody: React the antibody with a molar excess of the pre-formed crosslinker-drug conjugate. The molar ratio will determine the drug-to-antibody ratio (DAR).
-
Conjugation Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Purification: Purify the ADC using an SEC column to remove unconjugated drug, crosslinker, and antibody aggregates.
-
Characterization: Characterize the ADC to determine the DAR, purity, and binding affinity. Techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and ELISA can be used.
Data Presentation
Table 1: Influence of Molar Ratio on Crosslinking Efficiency
| Protein | Protein Concentration (mg/mL) | Molar Ratio (Crosslinker:Protein) | Incubation Time (min) | Temperature (°C) | Crosslinking Efficiency (%) |
| Bovine Serum Albumin (BSA) | 2 | 10:1 | 30 | 25 | 35 |
| Bovine Serum Albumin (BSA) | 2 | 25:1 | 30 | 25 | 65 |
| Bovine Serum Albumin (BSA) | 2 | 50:1 | 30 | 25 | 85 |
| IgG | 5 | 20:1 | 60 | 4 | 50 |
| IgG | 5 | 40:1 | 60 | 4 | 75 |
Note: The data presented in this table is a representative example based on typical outcomes and should be optimized for each specific experiment.
Visualizations
Experimental Workflow for Protein Crosslinking
Caption: General workflow for crosslinking proteins in solution.
Signaling Pathway Application: Mapping Protein-Protein Interactions in a Kinase Cascade
Caption: Application in mapping kinase-substrate interactions.
Logical Relationship: PROTAC-Mediated Protein Degradation
Caption: Role of the linker in PROTAC-mediated degradation.
Conclusion
This compound is a versatile and effective tool for crosslinking proteins in solution. Its hydrophilic PEG spacer and long spacer arm make it particularly well-suited for studying protein-protein interactions and for the development of bioconjugates such as ADCs and PROTACs. The protocols and data presented here provide a starting point for researchers to apply this reagent in their own studies. As with any crosslinking experiment, empirical optimization of reaction conditions is crucial for achieving the desired results.
References
Application of Bis-PEG25-NHS Ester in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified to optimize the formation of a productive ternary complex between the target protein and the E3 ligase.[2][3]
This document provides detailed application notes and protocols for the use of Bis-PEG25-NHS ester, a homobifunctional PEG linker, in the development of PROTACs. This compound is an amine-reactive reagent that can be used to conjugate a POI ligand and an E3 ligase ligand that each possess a primary amine.[4]
Application Notes
Properties of this compound
This compound is a high-purity, monodisperse PEG linker with 25 ethylene glycol units. The terminal N-hydroxysuccinimide (NHS) esters react efficiently with primary amines at physiological pH to form stable amide bonds. The long, flexible PEG chain offers several advantages in PROTAC design, including increased aqueous solubility of the final PROTAC molecule, which can improve cell permeability and oral absorption. The extended length of the PEG25 linker can also facilitate the formation of a stable and productive ternary complex for target proteins and E3 ligases that require a significant separation distance.
| Property | Value | Reference |
| Chemical Formula | C62H112N2O33 | |
| Molecular Weight | 1413.55 g/mol | |
| Spacer Arm Length | ~9.9 nm | N/A |
| Reactivity | Amine-reactive (via NHS ester) | |
| Solubility | Soluble in organic solvents (DMSO, DMF) |
Hypothetical Case Study: BRD4-Degrading PROTAC
To illustrate the application of this compound, we present a hypothetical PROTAC, designated BRD4-PEG25-VHL , designed to target the bromodomain-containing protein 4 (BRD4) for degradation by the von Hippel-Lindau (VHL) E3 ligase. BRD4 is a well-validated target in oncology.
The following table summarizes the hypothetical biological activity of BRD4-PEG25-VHL in a relevant cancer cell line.
| Parameter | Value | Cell Line |
| DC50 (Degradation Concentration 50%) | 25 nM | HeLa |
| Dmax (Maximum Degradation) | >95% | HeLa |
| Cell Viability (IC50) | 100 nM | HeLa |
Experimental Protocols
Protocol 1: Synthesis of BRD4-PEG25-VHL PROTAC
This protocol describes a two-step synthesis of the hypothetical BRD4-PEG25-VHL PROTAC using this compound.
Step 1: Synthesis of Amine-Functionalized BRD4 Ligand Conjugated to PEG25
-
Dissolve an amine-functionalized BRD4 ligand (e.g., an amino-JQ1 derivative) (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by reverse-phase HPLC to obtain the BRD4-PEG25-NHS ester intermediate.
Step 2: Conjugation to VHL Ligand
-
Dissolve the purified BRD4-PEG25-NHS ester intermediate (1.0 eq) in anhydrous DMSO.
-
Add an amine-functionalized VHL ligand (e.g., (S,R,S)-AHPC-amine) (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final BRD4-PEG25-VHL PROTAC by reverse-phase HPLC.
Protocol 2: Western Blot for BRD4 Degradation
This protocol details the procedure to quantify the degradation of BRD4 induced by the BRD4-PEG25-VHL PROTAC.
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of BRD4-PEG25-VHL (e.g., 0, 1, 10, 25, 50, 100, 500 nM) for 24 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: In-Cell Ubiquitination Assay
This protocol is to confirm that the degradation of BRD4 is mediated by ubiquitination.
-
Cell Treatment:
-
Seed HeLa cells in 10 cm dishes.
-
Treat the cells with BRD4-PEG25-VHL (e.g., 100 nM) and a proteasome inhibitor (e.g., MG132, 10 µM) for 4-6 hours. Include a vehicle control.
-
-
Immunoprecipitation:
-
Lyse the cells in a suitable lysis buffer.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitate BRD4 using an anti-BRD4 antibody and protein A/G beads.
-
-
Western Blotting:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Perform SDS-PAGE and Western blotting as described in Protocol 2.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4.
-
Probe a separate membrane with an anti-BRD4 antibody to confirm the immunoprecipitation of BRD4.
-
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the effect of BRD4-PEG25-VHL on cell viability.
-
Cell Seeding:
-
Seed HeLa cells in a white, opaque-walled 96-well plate.
-
Allow the cells to attach and grow for 24 hours.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of BRD4-PEG25-VHL .
-
Add the desired concentrations to the wells and include a vehicle control.
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of a PROTAC.
Caption: Synthetic workflow for the PROTAC.
Caption: Experimental workflow for PROTAC evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation During Protein Crosslinking with Bis-PEG25-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during crosslinking experiments with Bis-PEG25-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein crosslinking?
This compound is a homobifunctional crosslinking reagent. It consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a 25-unit polyethylene glycol (PEG) spacer.[1][2] The NHS esters react with primary amines (e.g., the side chain of lysine residues and the N-terminus of a protein) to form stable amide bonds.[3][4] The long, hydrophilic PEG spacer increases the water solubility of the crosslinker and the resulting conjugate, which helps to reduce aggregation and precipitation that can occur with more hydrophobic crosslinkers.[3]
Q2: What are the primary causes of protein aggregation when using this compound?
Protein aggregation during crosslinking can arise from several factors:
-
High Reagent Concentration: Localized high concentrations of the crosslinker can lead to rapid, uncontrolled reactions and precipitation.
-
Over-labeling: Modification of too many primary amines on the protein surface can alter its isoelectric point and overall charge, leading to reduced solubility and aggregation.
-
Suboptimal Buffer Conditions: The pH of the reaction buffer is critical. While the NHS ester reaction is most efficient at a slightly alkaline pH (7.0-9.0), some proteins may be unstable at higher pH values. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate intermolecular crosslinking and aggregation.
-
Presence of Aggregates in the Starting Material: If the initial protein solution already contains aggregates, these can act as seeds for further aggregation during the crosslinking process.
Q3: How does the PEG spacer in this compound help prevent aggregation?
The polyethylene glycol (PEG) spacer is a key feature for minimizing aggregation. PEG is a hydrophilic polymer that is known to increase the solubility and stability of proteins. By incorporating a long PEG chain, this compound imparts a hydrophilic character to the crosslinked protein, which can help to prevent the formation of insoluble aggregates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Protein precipitates immediately upon adding the this compound solution. | "Salting out" effect or solvent shock: The crosslinker is typically dissolved in an organic solvent like DMSO or DMF, and adding a large volume of this to the aqueous protein solution can cause precipitation. | 1. Minimize organic solvent: Ensure the final concentration of the organic solvent in the reaction mixture is below 10%. 2. Add the crosslinker solution slowly: Add the dissolved this compound dropwise to the protein solution while gently stirring or vortexing to ensure rapid and uniform mixing. |
| Significant aggregation is observed after the reaction (e.g., visible precipitate, high molecular weight species on SDS-PAGE or SEC). | Over-crosslinking or inappropriate reaction conditions. | 1. Optimize the molar ratio: Perform a titration experiment to determine the optimal molar excess of this compound to your protein. Start with a lower ratio (e.g., 10:1) and gradually increase it. 2. Adjust protein concentration: If aggregation persists, try reducing the protein concentration. 3. Modify reaction temperature and time: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the reaction rate and potentially reduce aggregation. 4. Check buffer pH: Ensure the pH is optimal for both the reaction and your protein's stability. A pH range of 7.2-8.0 is often a good starting point. |
| Low yield of the desired crosslinked product and no aggregation. | Inefficient crosslinking reaction. | 1. Verify crosslinker activity: this compound is moisture-sensitive. Use a fresh vial and dissolve it immediately before use. Do not store it in solution. 2. Check buffer composition: Confirm that your buffer does not contain any primary amines. If necessary, perform a buffer exchange into a suitable buffer like PBS. 3. Increase molar excess: Gradually increase the molar ratio of the crosslinker to the protein. |
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and application.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free from any primary amine-containing substances.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Crosslinking Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
(Optional but recommended) Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, non-reacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction efficiency but may also promote aggregation. |
| Molar Excess of this compound to Protein | 10x to 50x | This is highly dependent on the protein and the number of available lysines. Empirical optimization is crucial. |
| Reaction pH | 7.0 - 9.0 | The optimal pH is a balance between reaction efficiency and protein stability. A common starting range is 7.2-8.0. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate and minimize aggregation. |
| Reaction Time | 30 minutes to 4 hours | Longer incubation times may be necessary at lower temperatures or pH. |
| Organic Solvent (DMSO/DMF) Concentration | < 10% of final reaction volume | High concentrations can cause protein precipitation. |
Visualizations
Caption: Experimental workflow for protein crosslinking with this compound.
Caption: Troubleshooting decision tree for protein aggregation during crosslinking.
Caption: Chemical relationship in NHS ester-mediated protein crosslinking.
References
Technical Support Center: Troubleshooting Low Yield in Bis-PEG25-NHS Ester Conjugation Reactions
Welcome to the technical support center for Bis-PEG25-NHS ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conjugation yields.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation reactions?
The optimal pH for reacting Bis-PEG25-NHS esters with primary amines is typically between 7.0 and 8.5.[1][2][3][4][5] Within this range, the primary amine groups on biomolecules (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be effective nucleophiles for reacting with the NHS ester. At a lower pH, the amine groups are protonated and thus less reactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields. For Bis-dPEG®25-NHS ester specifically, a pH range of 7.0-7.5 is often recommended.
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all suitable for NHS ester conjugation reactions.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency. If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q3: How should I store and handle this compound reagents?
Bis-PEG25-NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C or lower. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions should be used fresh, and repeated freeze-thaw cycles should be avoided. When using DMF, ensure it is of high quality and fresh, as it can degrade over time to form free amines that will react with the NHS ester.
Q4: What is the primary side reaction that competes with the desired conjugation?
The primary competing side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze, forming a non-reactive carboxylic acid and N-hydroxysuccinimide (NHS). This reaction is highly dependent on the pH, with the rate of hydrolysis increasing significantly at higher pH values.
Troubleshooting Guide for Low Conjugation Yield
If you are experiencing low yields in your this compound conjugation reactions, consider the following potential causes and solutions:
| Potential Issue | Recommended Action |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.0-8.5 using a calibrated pH meter. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester. |
| Presence of Competing Nucleophiles | Ensure that your buffers and biomolecule solution are free from primary amines (e.g., Tris, glycine, ammonium salts). If necessary, perform a buffer exchange. |
| NHS Ester Hydrolysis | Minimize the exposure of the NHS ester to aqueous conditions before the reaction. Prepare fresh solutions of the this compound in anhydrous DMSO or DMF immediately prior to use. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the rate of hydrolysis. |
| Low Reactant Concentration | The rate of hydrolysis is a more significant competitor in dilute protein or biomolecule solutions. If possible, increase the concentration of your target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. |
| Inaccessible Primary Amines | The primary amines on your target molecule may be sterically hindered or buried within its three-dimensional structure. Consider using a Bis-PEG-NHS ester with a longer PEG chain to overcome steric hindrance. |
| Improper Storage and Handling of NHS Ester | Always store the this compound desiccated at -20°C or below. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Avoid multiple freeze-thaw cycles of stock solutions. |
| Inaccurate Molar Ratio | Accurately determine the concentration of your biomolecule before the reaction to ensure a consistent and appropriate molar excess of the this compound. An excess of the NHS ester is typically required to drive the reaction to completion. |
| Protein Precipitation | Over-labeling or the addition of the organic solvent used to dissolve the NHS ester can sometimes cause protein precipitation. Try reducing the molar excess of the NHS ester or the final concentration of the organic solvent in the reaction mixture. The use of a PEGylated NHS ester like this compound should generally improve the solubility of the conjugate. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters in Aqueous Solution at Various pH Values
The stability of the NHS ester is critically dependent on the pH of the aqueous environment. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.4 | N/A | >120 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | N/A | <9 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
-
Material Preparation:
-
Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5. The recommended protein concentration is typically 1-10 mg/mL.
-
This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Quenching Buffer: Prepare a 1 M solution of Tris-HCl or glycine at pH 8.0.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 30 minutes to 2 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted this compound and reaction byproducts (e.g., N-hydroxysuccinimide) from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.
-
Visualizations
Caption: Reaction scheme for this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bis-PEG25-NHS Ester Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Bis-PEG25-NHS ester in bioconjugation experiments. This resource offers troubleshooting for common issues and answers to frequently asked questions to help optimize your experimental outcomes.
Hydrolysis of this compound: The Critical Role of pH
N-hydroxysuccinimide (NHS) esters, such as this compound, are widely used for conjugating molecules to primary amines on proteins and other biomolecules. However, the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that can significantly reduce conjugation efficiency. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[1][2]
Understanding the kinetics of hydrolysis is crucial for optimizing your conjugation protocol. At a neutral or slightly acidic pH, the hydrolysis of NHS esters is relatively slow. However, as the pH becomes more alkaline, the rate of hydrolysis increases dramatically.[3][4] This is a critical consideration because the desired reaction with primary amines is also favored at a slightly alkaline pH (typically 7.2-8.5), where the amine groups are deprotonated and more nucleophilic.[1] Therefore, a careful balance must be struck to maximize the conjugation yield while minimizing hydrolysis.
The following table summarizes the half-life of NHS esters at different pH values, illustrating the impact of pH on their stability.
| pH | Temperature | Half-life of Hydrolysis | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 7.4 | Room Temp. | > 120 minutes | |
| 8.0 | Room Temp. | 1 - 3.5 hours | |
| 8.5 | Room Temp. | ~180 minutes | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp. | < 10 minutes - 125 mins |
Experimental Protocol: Determining the Hydrolysis Rate of an NHS Ester
This protocol provides a general method for determining the hydrolysis rate of an NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.
Materials:
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Amine-free buffers at various pH values (e.g., phosphate, bicarbonate, borate buffers)
-
0.5-1.0 N NaOH
-
Quartz cuvettes
-
Spectrophotometer capable of measuring absorbance at 260-280 nm
Procedure:
-
Prepare a Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Reaction Solutions: For each pH value to be tested, prepare the amine-free buffer.
-
Initiate Hydrolysis: Add a small volume of the NHS ester stock solution to the buffer of a specific pH. Ensure the final concentration of the organic solvent is low (typically not exceeding 10% v/v) to avoid affecting the buffer's properties.
-
Monitor Absorbance: Immediately begin monitoring the absorbance of the solution at 260 nm at set time intervals. This initial reading (A_initial) represents any NHS that may have been present due to prior hydrolysis.
-
Induce Complete Hydrolysis: After a set period or when the reaction appears to have plateaued, add a small volume of 0.5-1.0 N NaOH to the solution to rapidly hydrolyze any remaining active NHS ester.
-
Measure Final Absorbance: Measure the absorbance of the base-treated solution at 260 nm (A_final).
-
Calculate Hydrolysis Rate: The rate of hydrolysis can be determined by plotting the change in absorbance over time. The half-life is the time it takes for the absorbance to reach 50% of the final absorbance after subtracting the initial absorbance.
Troubleshooting and FAQs
This section addresses common problems encountered during conjugation experiments with this compound.
Question: Why is my conjugation yield consistently low?
Answer: Low conjugation yield is a frequent issue and can be attributed to several factors:
-
Hydrolysis of the NHS ester: This is a primary competing reaction. The NHS ester is sensitive to moisture and has a limited half-life in aqueous solutions, which is significantly shorter at higher pH.
-
Solution: Always prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Suboptimal pH: The reaction is pH-dependent. At a low pH, primary amines are protonated and less reactive. At a high pH, the hydrolysis of the NHS ester is accelerated.
-
Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often a good starting point.
-
-
Incorrect Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester.
-
Solution: Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate. If your protein is in an amine-containing buffer, a buffer exchange step is necessary.
-
Question: My NHS ester reagent won't dissolve or precipitates when added to the reaction buffer. What should I do?
Answer: Solubility issues can hinder the reaction.
-
Poor Aqueous Solubility: Many NHS esters have limited solubility in aqueous solutions.
-
Solution: Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the reaction buffer. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid affecting your protein.
-
-
Reagent Quality: The NHS ester may have hydrolyzed due to improper storage.
-
Solution: Store the solid NHS ester desiccated at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Question: I am observing high background or non-specific binding in my downstream applications. What is the cause?
Answer: This can be due to unreacted NHS ester or aggregation of the conjugated protein.
-
Excess Unreacted NHS Ester: If not quenched or removed, the excess NHS ester can react with other primary amines in subsequent steps.
-
Solution: After the conjugation reaction, add a quenching reagent like 1 M Tris-HCl, pH 8.0, or 1 M glycine to consume any unreacted NHS ester. Then, purify the conjugate to remove the quenched crosslinker and other byproducts.
-
-
Protein Aggregation: The conjugation process can sometimes lead to protein aggregation.
-
Solution: Optimize the molar ratio of the NHS ester to your protein. High levels of modification can sometimes cause aggregation. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition.
-
Question: What is the difference between NHS and Sulfo-NHS esters?
Answer: The primary difference is their solubility.
-
Sulfo-NHS esters contain a sulfonate group on the N-hydroxysuccinimide ring, which makes them water-soluble. This allows for conjugation reactions to be performed in the complete absence of organic solvents. They are also membrane-impermeable, making them ideal for labeling cell surface proteins.
-
NHS esters are not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.
Visual Guides
The following diagrams illustrate key concepts in NHS ester chemistry to aid in understanding and troubleshooting your experiments.
Caption: Competing reaction pathways for NHS esters.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Optimizing Bis-PEG25-NHS Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting reactions involving Bis-PEG25-NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a Bis-PEG25-NHS ester reaction?
A common starting point for incubation is 30 minutes to 4 hours at room temperature, or overnight at 4°C.[1][2] The ideal time is a balance between achieving sufficient conjugation and minimizing the hydrolysis of the NHS ester.[2][3] Optimization is often necessary for each specific application.[4]
Q2: What is the primary competing reaction I should be aware of?
The primary competing reaction is the hydrolysis of the NHS ester in the presence of water. This reaction inactivates the crosslinker by converting the NHS ester to a non-reactive carboxylic acid, which reduces the overall efficiency of the conjugation.
Q3: How does pH affect the incubation time and reaction efficiency?
The pH is a critical factor. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.
-
Below pH 7.2: The primary amines on the target molecule are protonated and less available to react, slowing down the conjugation.
-
Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, which can inactivate the crosslinker before it can react with the target molecule. For Bis-dPEG®25-NHS ester specifically, a pH range of 7.0–7.5 has been recommended to balance reactivity and stability.
Q4: What buffers are recommended for this reaction?
It is crucial to use amine-free buffers. Recommended options include phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers. Buffers containing primary amines, such as Tris or glycine, are incompatible because they will compete with the target molecule for reaction with the NHS ester. However, Tris or glycine can be used to quench the reaction.
Q5: How should I handle and prepare the this compound reagent?
This compound is sensitive to moisture. It should be stored at -20°C with a desiccant. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Since many non-sulfonated NHS esters have low water solubility, they should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare and store aqueous stock solutions.
Data Presentation
Impact of pH on NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
| (Data compiled from multiple sources providing general information on NHS ester stability.) |
Key Parameters for Reaction Optimization
| Parameter | Recommended Range/Condition | Rationale |
| Incubation Time | 0.5 - 4 hours at RT; or overnight at 4°C | Balances reaction completion with reagent hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures reduce hydrolysis but may require longer incubation. |
| pH | 7.2 - 8.5 (general); 7.0 - 7.5 (for Bis-dPEG®25-NHS) | Optimizes amine reactivity while managing hydrolysis rates. |
| Buffer | Phosphate, HEPES, Borate, Carbonate | Must be free of primary amines to avoid competing reactions. |
| Protein Concentration | > 2 mg/mL recommended | Higher concentrations favor the desired conjugation over hydrolysis. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS ester: Reagent was exposed to moisture or the reaction time was too long at a high pH. | Prepare fresh NHS ester stock solutions in anhydrous DMSO or DMF immediately before use. Consider performing the reaction at 4°C overnight to minimize hydrolysis. |
| Incorrect buffer: Use of an amine-containing buffer (e.g., Tris, glycine). | Perform a buffer exchange into an appropriate amine-free buffer like PBS or HEPES before starting the reaction. | |
| Inaccessible primary amines: The target amines on the protein are sterically hindered. | Consider using a crosslinker with a different spacer arm length. In some cases, partial denaturation of the protein (if its native conformation is not required) can expose more amines. | |
| Protein Precipitation/Aggregation | High degree of labeling: Excessive modification of the protein can alter its properties. | Reduce the molar excess of the this compound relative to the protein. |
| Hydrophobic crosslinker: While the PEG spacer in this compound enhances hydrophilicity, other factors could contribute. | The use of a PEGylated crosslinker like Bis-PEG25-NHS is already a good strategy to prevent this. Ensure other reaction components are not inducing precipitation. | |
| Inconsistent Results | Acidification of reaction mixture: During large-scale labeling, the hydrolysis of the NHS ester can cause the pH to drop. | Monitor the pH of the reaction mixture throughout the incubation period or use a more concentrated buffer to maintain a stable pH. |
| Variable reagent quality: Impurities in the NHS ester or solvents. | Use high-quality, fresh reagents. Use anhydrous DMSO or amine-free DMF for dissolving the crosslinker. |
Experimental Protocols
General Protocol for Protein-Protein Crosslinking with this compound
This protocol provides a general guideline. Optimization of molar ratios, concentrations, and incubation time is recommended for each specific application.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein mixture is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purify the Conjugate: Remove excess, unreacted crosslinker and quenching buffer byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: A typical experimental workflow for protein conjugation using this compound.
Caption: A decision tree for troubleshooting low yield in NHS ester conjugation reactions.
References
Technical Support Center: Removing Unreacted Bis-PEG25-NHS Ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted Bis-PEG25-NHS ester following a conjugation reaction. Proper purification is critical for ensuring the quality, specificity, and reliability of your final bioconjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation? It is essential to remove excess, unreacted this compound to prevent several potential issues. If not removed, the reactive NHS esters can conjugate to other primary amines in downstream applications, leading to non-specific binding and high background signals[1]. Furthermore, the presence of unreacted linker compromises the homogeneity of the final product and can interfere with subsequent analytical techniques and functional assays[2].
Q2: What are the primary methods for removing small molecules like unreacted this compound? The most common and effective methods leverage the significant size difference between the large protein conjugate and the smaller unreacted linker (Molecular Weight of this compound is ~1.4 kDa)[3][4]. The primary techniques are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their hydrodynamic volume[2]. The larger conjugate molecules elute from the column first, while the smaller, unreacted this compound and hydrolysis byproducts are retained longer, allowing for effective separation.
-
Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) that retains the large conjugate while allowing small molecules like the unreacted linker to diffuse into a large volume of buffer (the dialysate).
-
Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for buffer exchange and removal of small molecules. The reaction mixture is passed tangentially across a membrane, retaining the larger conjugate while smaller molecules pass through into the permeate.
Q3: Should I quench the conjugation reaction before purification? Yes, quenching the reaction is a highly recommended, though optional, step. After the desired incubation time, any remaining reactive NHS esters can be deactivated by adding a quenching buffer. This buffer contains a high concentration of a primary amine, such as Tris or glycine, which reacts with and consumes the excess NHS ester, preventing further modification of your target molecule.
Q4: How do I choose the most suitable purification method for my experiment? The choice of method depends on factors like the scale of your reaction, the required purity of the final product, processing time, and available equipment. For example, SEC often provides the highest resolution, while dialysis is a gentler but slower process. TFF is highly suitable for larger-scale preparations. The table below provides a detailed comparison to aid in your decision.
Q5: What are common issues encountered during the purification process? Common challenges include finding unreacted linker still present in the final product, observing a low yield of the purified conjugate, or seeing product aggregation. These issues can often be resolved by optimizing the purification parameters or troubleshooting the initial conjugation reaction. For specific solutions, please refer to the Troubleshooting Guide below.
Data Presentation: Comparison of Purification Methodologies
| Method | Principle | Advantages | Disadvantages | Typical Scale | Key Parameters |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size (hydrodynamic radius). | High resolution and purity; excellent for removing unreacted reagents and aggregates; relatively fast. | Potential for sample dilution; column capacity can be a limiting factor. | Lab scale (µg to mg). | Resin type (e.g., Sephadex G-25), column length and diameter, flow rate, sample volume. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient. | Gentle on the sample; simple setup; inexpensive. | Time-consuming (can take hours to days); potential for sample dilution due to osmosis; risk of product loss if MWCO is inappropriate. | Lab scale (µL to L). | Membrane Molecular Weight Cutoff (MWCO) (e.g., 10K), dialysate buffer volume, number of buffer changes. |
| Tangential Flow Filtration (TFF) | Size-based separation using pressure and a semi-permeable membrane. | Rapid processing; highly scalable; combines purification and concentration. | Higher initial equipment cost; potential for membrane fouling or shear stress on the protein. | Process scale (mg to kg). | Membrane MWCO, transmembrane pressure, cross-flow rate, number of diavolumes. |
Experimental Protocols
Protocol 1: Quenching the Reaction (Optional but Recommended)
This step should be performed after the conjugation reaction is complete and before initiating purification.
-
Prepare a quenching buffer of 1 M Tris-HCl or 1 M glycine at pH ~8.0.
-
Add the quenching buffer to the conjugation reaction mixture to a final concentration of 50-100 mM.
-
Incubate the mixture for an additional 15-30 minutes at room temperature with gentle stirring to ensure all unreacted Bis-PEG25-NHS esters are deactivated.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying protein conjugates at a laboratory scale.
-
Column Selection: Choose a desalting column with a resin appropriate for separating your conjugate from small molecules (e.g., Sephadex G-25 or equivalent). The resin should have an exclusion limit that allows the conjugate to elute in the void volume.
-
Equilibration: Equilibrate the column with at least 3-5 column volumes of your desired final buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the quenched reaction mixture to the top of the equilibrated column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.
-
Elution: Begin eluting the sample with the equilibration buffer. Collect fractions as the sample passes through the column.
-
Analysis: Monitor the elution profile using UV absorbance at 280 nm to detect the protein conjugate, which should elute first as a distinct peak. The smaller, unreacted linker and byproducts will elute in later fractions.
-
Pooling: Pool the fractions containing the purified conjugate and verify purity using SDS-PAGE or other analytical methods.
Protocol 3: Purification by Dialysis
This is a common and gentle method for buffer exchange and removing small molecule impurities.
-
Membrane Preparation: Select a dialysis membrane or cassette with a MWCO that is significantly smaller than your conjugate but large enough to allow the unreacted linker to pass through (a 10K MWCO is typically sufficient). Prepare the membrane according to the manufacturer's instructions, which usually involves rinsing with DI water.
-
Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Immerse the sealed dialysis device in a large volume of the desired buffer (the dialysate), typically 100-200 times the sample volume. Stir the dialysate gently on a magnetic stir plate at 4°C.
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours. For maximum efficiency, perform at least two to three buffer changes. A common schedule is 4 hours, 4 hours, and then overnight.
-
Sample Recovery: Carefully remove the sample from the dialysis device. The conjugate is now in the new buffer, and the concentration of the unreacted linker has been significantly reduced.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Conjugate | Competing Amines: The initial protein solution contained primary amines (e.g., Tris, BSA, glycine) that competed with the target for conjugation. | Before conjugation, perform a buffer exchange on your protein into an amine-free buffer like PBS. |
| Protein Precipitation: Over-modification of the protein may lead to aggregation and precipitation. | Optimize the molar ratio of the this compound to the protein. Run a series of reactions with varying ratios to find the optimal condition. | |
| Incorrect Protein Concentration: The initial protein concentration was too low, leading to inefficient conjugation. | Ensure the protein concentration is within the recommended range (typically 1-10 mg/mL). Concentrate the protein if necessary before the reaction. | |
| Unreacted Linker Detected in Final Product | Insufficient Separation (SEC): The column was too short, or the flow rate was too high, leading to poor resolution. | Use a longer column or connect two columns in series. Reduce the flow rate to allow for better separation. Ensure the sample volume is small relative to the column volume. |
| Incomplete Removal (Dialysis): The dialysis time was too short, or the dialysate volume was insufficient. | Increase the duration of dialysis and perform additional changes of the dialysate buffer. Ensure the volume of the dialysate is at least 100x the sample volume. | |
| Conjugate Appears as a Smear on SDS-PAGE | Heterogeneous PEGylation: The this compound has reacted with a variable number of sites on each protein molecule, creating a population of conjugates with different molecular weights. | This is a common outcome of NHS ester chemistry. To obtain a more homogeneous product, you can use SEC to fractionate the different PEGylated species. Fractions with a more defined band on SDS-PAGE can be pooled. |
Workflow Visualization
Caption: Workflow for conjugation and purification.
References
Technical Support Center: NHS Ester Bioconjugation
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.
Question: My conjugation yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low conjugation yield is a frequent issue that can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.
Potential Causes and Solutions:
-
NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes directly with the desired amine reaction. The rate of hydrolysis increases significantly with pH.[1][2][3][4]
-
Solution: Prepare the NHS ester solution immediately before use.[3] If using an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the NHS ester, ensure it is anhydrous and amine-free. Avoid repeated freeze-thaw cycles of NHS ester stock solutions.
-
-
Suboptimal pH: The reaction between the NHS ester and a primary amine is strongly pH-dependent. At a low pH, the primary amines are protonated and less reactive. At a high pH, the rate of hydrolysis of the NHS ester increases, reducing the amount available to react with the amine.
-
Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point.
-
-
Incorrect Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.
-
Solution: Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate buffers. If your protein is in an incompatible buffer, perform a buffer exchange before starting the conjugation.
-
-
Low Reactant Concentrations: The competing hydrolysis reaction is a greater issue in dilute protein solutions.
-
Solution: If possible, increase the concentration of your protein (1-10 mg/mL is recommended) and/or the molar excess of the NHS ester to favor the desired conjugation reaction.
-
Question: I'm observing unexpected modifications or heterogeneity in my final product. What could be the cause?
Answer: While NHS esters are highly selective for primary amines (N-terminus and lysine side chains), they can react with other nucleophilic amino acid side chains, leading to side reactions and product heterogeneity.
-
Side Reactions with Other Amino Acids:
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated by NHS esters, especially at higher pH or high NHS ester concentrations. The resulting ester bond is less stable than the amide bond formed with primary amines and can be hydrolyzed.
-
Cysteine: The sulfhydryl group of cysteine can react with NHS esters to form an unstable thioester.
-
Histidine and Arginine: The imidazole group of histidine and the guanidinium group of arginine have also been shown to react with NHS esters, though this is less common.
-
-
Troubleshooting Side Reactions:
-
Optimize pH: Lowering the reaction pH towards 7.2-7.5 can disfavor reactions with hydroxyl groups while still allowing for efficient amine labeling.
-
Control Stoichiometry: Use the lowest effective molar excess of the NHS ester to minimize off-target reactions.
-
Selective Cleavage of Side Products: The less stable ester linkages formed with serine and threonine can sometimes be selectively cleaved by treatment with hydroxylamine or by heating, leaving the stable amide bonds intact.
-
Question: My protein precipitates after the labeling reaction. What should I do?
Answer: Protein precipitation post-labeling can occur due to a few factors:
-
Over-labeling: The addition of too many label molecules, especially hydrophobic ones, can alter the protein's charge and structure, leading to aggregation.
-
Solution: Perform small-scale pilot reactions with varying molar ratios of NHS ester to your protein to determine the optimal labeling stoichiometry that maintains solubility.
-
-
Organic Solvent: The use of organic solvents like DMSO or DMF to dissolve the NHS ester can denature the protein if the final concentration is too high.
-
Solution: The volume of the organic solvent should generally not exceed 10% of the total reaction volume. Consider using a water-soluble sulfo-NHS ester to eliminate the need for organic solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation?
A1: N-hydroxysuccinimide (NHS) esters are widely used reagents that selectively react with primary aliphatic amine groups (–NH₂). In proteins, these are found at the N-terminus of the polypeptide chain and on the side chain of lysine residues. The reaction is a nucleophilic acyl substitution that results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.
Q2: What are the optimal conditions for an NHS ester reaction?
A2: NHS ester labeling reactions are highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5. Below this range, the primary amines are protonated and not sufficiently nucleophilic to react. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces conjugation efficiency. Reactions are commonly performed in amine-free buffers such as phosphate, borate, or bicarbonate.
Q3: Can NHS esters react with amino acids other than lysine?
A3: Yes, while highly selective for primary amines, NHS esters can exhibit reactivity with other nucleophilic amino acid side chains. Significant side reactions have been reported with serine, threonine, and tyrosine, particularly when these residues are located in favorable microenvironments within the protein structure. Cysteine and histidine can also react, though these reactions are generally less common or result in less stable products.
Q4: How significant are the side reactions with serine and threonine?
A4: The reaction of NHS esters with the hydroxyl groups of serine and threonine is generally much slower than the reaction with primary amines. However, this O-acylation can become significant, especially under conditions of high NHS ester concentration or when accessible primary amines are limited. The resulting ester bond is less stable than the amide bond formed with lysine and can be susceptible to hydrolysis.
Q5: How should I store and handle NHS ester reagents?
A5: NHS esters are sensitive to moisture and should be stored in a desiccator at -20°C. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Quantitative Data Summary
The stability of NHS esters is critical for successful conjugation and is highly influenced by pH. The primary competing reaction is hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 7.0 | 4 | 4-5 hours | |
| 8.0 | 4 | 1 hour | |
| 8.6 | 4 | 10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH of 8.3-8.5. The recommended protein concentration is 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous, amine-free organic solvent like DMSO or DMF to a stock concentration (e.g., 10 mg/mL).
-
Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution while gently mixing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as 1 M Tris-HCl, pH 8.0, or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a suitable method such as gel filtration, dialysis, or spin desalting columns.
Visualizations
References
Technical Support Center: Enhancing Solubility of Bis-PEG25-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with bioconjugates synthesized using Bis-PEG25-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
A1: this compound is a homobifunctional crosslinker that contains two N-hydroxysuccinimide (NHS) ester groups at either end of a 25-unit polyethylene glycol (PEG) spacer.[1] The NHS esters react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[2] The hydrophilic PEG spacer is incorporated to increase the solubility and stability of the resulting conjugate, reduce immunogenicity, and prolong its circulation half-life.[3][4]
Q2: I've observed precipitation of my protein-PEG conjugate after the reaction. What are the likely causes?
A2: Precipitation of conjugates can stem from several factors. The inherent hydrophobicity of the molecule being conjugated (e.g., a small molecule drug) can contribute to the low solubility of the final conjugate.[] Additionally, a high degree of PEGylation or a high drug-to-antibody ratio (DAR) can sometimes lead to aggregation and reduced solubility. Suboptimal buffer conditions, such as a pH close to the isoelectric point (pI) of the protein, can also cause the conjugate to become insoluble.
Q3: How does the degree of PEGylation affect the solubility of the conjugate?
A3: The relationship between the degree of PEGylation and solubility is not always linear and can be protein-specific. While PEGylation generally increases the hydrophilicity and solubility of proteins, an excessively high degree of modification can sometimes lead to aggregation. This can be due to steric hindrance or other complex interactions. It is often necessary to experimentally determine the optimal PEG-to-protein ratio to achieve the desired balance of solubility and biological activity.
Q4: Can the choice of buffer significantly impact the solubility of my conjugate?
A4: Absolutely. The pH and ionic strength of the buffer are critical parameters. Proteins are least soluble at their isoelectric point (pI), so it's crucial to work with a buffer that has a pH at least one unit away from the pI of your protein. The ionic strength can also influence solubility; for some proteins, increasing the salt concentration can enhance solubility (salting-in), while for others, it can lead to precipitation (salting-out). It is important to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound conjugates.
Issue 1: Precipitate formation during or after the conjugation reaction.
This is a frequent challenge that can lead to significant loss of valuable material and inaccurate experimental results.
Table 1: Troubleshooting Precipitate Formation
| Potential Cause | Recommended Solution |
| Suboptimal pH | Adjust the pH of the reaction buffer to be at least 1-2 units away from the isoelectric point (pI) of the protein. For most NHS ester reactions with proteins, a pH range of 7.2-8.5 is recommended. |
| Inappropriate Ionic Strength | Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to determine the optimal ionic strength for your specific conjugate. |
| High Protein Concentration | Reduce the initial concentration of the protein. High concentrations can promote aggregation, especially after modification. |
| Hydrophobicity of the Conjugated Molecule | If conjugating a hydrophobic small molecule, consider synthesizing a more hydrophilic derivative of the molecule or using a longer PEG linker to increase the overall hydrophilicity of the conjugate. |
| High Degree of PEGylation | Optimize the molar ratio of this compound to the protein to control the degree of PEGylation. A lower degree of modification may improve solubility. |
| Presence of Aggregates in Starting Material | Ensure the initial protein solution is free of aggregates by using size-exclusion chromatography or filtration before conjugation. |
Experimental Protocols
Protocol 1: Systematic Optimization of Buffer Conditions to Enhance Conjugate Solubility
This protocol outlines a method for systematically screening different buffer conditions to identify the optimal environment for maintaining the solubility of your this compound conjugate.
1. Materials:
- Your protein of interest
- This compound
- A selection of amine-free buffers (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer)
- pH meter
- Sodium chloride (NaCl)
- Solubility-enhancing additives (e.g., Arginine, Sucrose)
- Microcentrifuge tubes or 96-well plates
- Spectrophotometer or other protein quantification method
2. Procedure:
- Prepare a Matrix of Buffer Conditions:
- Prepare a series of buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).
- For each pH, prepare solutions with different NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
- (Optional) For each pH and salt concentration, prepare solutions with and without a solubility-enhancing additive (e.g., 50 mM Arginine).
- Perform Small-Scale Conjugation Reactions:
- In parallel, set up small-scale conjugation reactions in each of the prepared buffer conditions. Use a consistent protein concentration and molar ratio of this compound to protein for all reactions.
- Incubate the reactions according to your standard protocol (e.g., 1-2 hours at room temperature).
- Assess Solubility:
- After incubation, visually inspect each reaction for any signs of precipitation.
- Centrifuge the samples to pellet any insoluble material.
- Carefully collect the supernatant and measure the protein concentration using a suitable method (e.g., A280 absorbance, BCA assay).
- Analyze Results:
- Create a table to compare the percentage of soluble protein under each buffer condition.
- The condition that yields the highest concentration of soluble protein is the optimal buffer for your conjugation reaction.
Table 2: Example Data from Buffer Optimization
| Buffer pH | NaCl (mM) | Additive | % Soluble Protein (Example) |
| 7.0 | 150 | None | 65% |
| 7.5 | 150 | None | 85% |
| 8.0 | 150 | None | 92% |
| 8.0 | 300 | None | 95% |
| 8.0 | 300 | 50 mM Arginine | 98% |
Visualizations
The following diagrams illustrate key workflows and decision-making processes for troubleshooting solubility issues with this compound conjugates.
Caption: Standard experimental workflow for bioconjugation using this compound.
References
Navigating the Stability of Bis-PEG25-NHS Ester in Aqueous Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Bis-PEG25-NHS ester in aqueous solutions, a critical factor for successful bioconjugation. Understanding the hydrolysis kinetics of N-hydroxysuccinimide (NHS) esters is paramount for optimizing reaction conditions, ensuring reproducibility, and troubleshooting common experimental challenges. This resource offers detailed frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in aqueous buffers?
The stability of this compound, like other NHS esters, is predominantly influenced by the pH of the aqueous buffer.[1][2] The NHS ester moiety is susceptible to hydrolysis, a competing reaction to the desired aminolysis (conjugation to primary amines).[1][2] The rate of this hydrolysis reaction increases significantly with a rise in pH.[1]
Q2: Which types of buffers are recommended for reactions involving this compound?
Amine-free buffers are essential for performing conjugation reactions with NHS esters to avoid competition with the target molecule. Commonly recommended buffers within the optimal pH range of 7.2-8.5 include:
-
Phosphate buffer (e.g., 0.1 M sodium phosphate)
-
Bicarbonate/Carbonate buffer (e.g., 0.1 M sodium bicarbonate)
-
Borate buffer
-
HEPES buffer
Q3: What is the optimal pH for balancing reactivity and stability of this compound?
The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal balance, where primary amines are sufficiently deprotonated to be reactive, while the rate of hydrolysis is manageable. At lower pH values, the amine groups are protonated and less nucleophilic, slowing down the conjugation reaction. Conversely, at pH values above 8.5, the hydrolysis of the NHS ester becomes increasingly rapid, significantly reducing the amount of active crosslinker available for conjugation.
Q4: How should I prepare and handle this compound to minimize hydrolysis?
To minimize premature hydrolysis, it is crucial to handle this compound with care. The reagent is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. For aqueous reactions, it is best practice to dissolve the this compound in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and then add it to the aqueous reaction buffer. Stock solutions in anhydrous organic solvents can be stored at -20°C for short periods, but aqueous solutions should be used immediately.
Q5: How does temperature affect the stability of this compound?
Lowering the reaction temperature can help to decrease the rate of hydrolysis of the NHS ester. Reactions can be performed at 4°C, which may require a longer incubation time to achieve the desired level of conjugation but can be beneficial for sensitive proteins or when trying to minimize hydrolysis.
Data Presentation: Stability of PEG-NHS Esters in Aqueous Buffers
Table 1: Representative Hydrolysis Half-Lives of Various PEG-NHS Esters at pH 8.0 and 25°C
| PEG-NHS Ester Type | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
Note: This data is based on a study of various PEG active esters and serves as a general guide. The half-life typically triples when the pH is lowered by one unit. Aminolysis rates parallel hydrolysis rates.
Table 2: Effect of pH on the Stability of a Generic NHS Ester
| pH | Temperature (°C) | Half-life |
| 7.0 | Ambient | ~7 hours |
| 8.0 | 25 | Varies by ester structure (see Table 1) |
| 9.0 | Ambient | minutes |
Experimental Protocols
Protocol 1: General Method for Assessing the Reactivity of this compound via Spectrophotometry
This protocol allows for a quick assessment of the activity of an NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon complete hydrolysis.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5)
-
Anhydrous DMSO or DMF
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution: Dissolve 1-2 mg of this compound in a small volume (e.g., 250 µL) of anhydrous DMSO or DMF.
-
Dilute in buffer: Add the stock solution to 2 mL of the amine-free buffer. Prepare a control tube with the same concentration of DMSO or DMF in the buffer.
-
Initial Absorbance Reading: Immediately, use the control solution to zero the spectrophotometer at 260 nm. Measure the absorbance of the NHS ester solution (A_initial). This reading represents any NHS that has already been released due to prior hydrolysis.
-
Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds to induce complete and rapid hydrolysis.
-
Final Absorbance Reading: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).
-
Interpretation: If A_final is significantly greater than A_initial, the this compound is active. If there is little to no change in absorbance, the reagent has likely been hydrolyzed and is inactive.
Protocol 2: Monitoring Hydrolysis of this compound over Time using HPLC
This method provides a more quantitative measure of the hydrolysis rate by separating the active NHS ester from the hydrolyzed product.
Materials:
-
This compound
-
Aqueous buffers of interest (e.g., 0.1 M Phosphate, pH 7.4; 0.1 M Borate, pH 8.0; 0.1 M Carbonate, pH 8.5)
-
Anhydrous DMSO or DMF
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Initiate Hydrolysis: At time zero, dilute a small aliquot of the stock solution into each of the aqueous buffers to a final concentration suitable for HPLC analysis.
-
Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), inject a sample from each buffer solution onto the HPLC system.
-
Chromatographic Separation: Use a suitable gradient to separate the intact this compound from its hydrolysis product.
-
Data Analysis: Monitor the peak area of the intact this compound at each time point. Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Troubleshooting Guides
Issue: Low or No Conjugation Yield
-
Possible Cause 1: Hydrolyzed this compound
-
Solution: The NHS ester may have been compromised by moisture. Assess the reactivity of your reagent using the spectrophotometric protocol described above. Always use freshly prepared solutions and ensure the solid reagent is stored properly under desiccated conditions at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Possible Cause 2: Suboptimal Buffer Conditions
-
Solution: Verify the pH of your reaction buffer. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. Ensure you are using an amine-free buffer such as phosphate, borate, or carbonate. Buffers containing primary amines like Tris or glycine are not compatible as they will compete in the reaction.
-
-
Possible Cause 3: Low Protein Concentration
-
Solution: The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A protein concentration of at least 2 mg/mL is recommended.
-
-
Possible Cause 4: Insufficient Molar Excess of Crosslinker
-
Solution: For dilute protein solutions, a higher molar excess of the NHS ester may be required to achieve the desired degree of labeling. Perform small-scale pilot reactions with varying molar ratios of the crosslinker to your protein to determine the optimal condition.
-
Issue: Inconsistent Results Between Experiments
-
Possible Cause 1: Inconsistent Reagent Activity
-
Solution: The activity of the this compound can vary if not handled consistently. Always prepare fresh solutions from the solid reagent for each experiment. Avoid using previously prepared aqueous solutions of the crosslinker.
-
-
Possible Cause 2: Variability in Buffer Preparation
-
Solution: Ensure that buffers are prepared fresh and the pH is accurately measured for each experiment. Small variations in pH can significantly impact the rates of both conjugation and hydrolysis.
-
Visualizations
Caption: Competing reaction pathways for this compound in aqueous buffer.
Caption: General experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for low conjugation yield with this compound.
References
Impact of buffer choice on Bis-PEG25-NHS ester reaction efficiency
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Bis-PEG25-NHS ester in their experiments. It covers common issues, troubleshooting, and frequently asked questions regarding the impact of buffer choice on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] The reaction is highly pH-dependent.[3][4][5] At a lower pH, the primary amine group is protonated (-NH3+), making it non-nucleophilic and significantly reducing the reaction rate. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases substantially, which competes with the desired amine reaction and lowers the overall yield. For many applications, a pH of 8.3-8.5 is considered optimal.
Q2: Which buffers are recommended for NHS ester conjugations?
Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5. A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at pH 8.3-8.5 is a frequent choice. For proteins sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this may slow the reaction rate and require longer incubation times.
Q3: Are there any buffers I should absolutely avoid?
Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency and the formation of undesired byproducts. However, Tris or glycine buffers are useful for quenching (stopping) the reaction once it is complete.
Q4: My this compound is not dissolving in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters, including some PEGylated versions, have poor water solubility. In this case, the NHS ester should first be dissolved in a small amount of a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is critical to use high-quality, amine-free DMF, as it can degrade into dimethylamine, which will react with the NHS ester.
Q5: How does temperature affect the reaction?
NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight. The rate of both the desired amine reaction and the competing hydrolysis reaction will decrease at lower temperatures. Incubation at 4°C can be beneficial for sensitive proteins or when a longer reaction time is needed to achieve sufficient conjugation.
Q6: How can I stop the reaction?
To quench the reaction, you can add a small molecule containing a primary amine. Common quenching agents include 1 M Tris-HCl, glycine, or hydroxylamine at a final concentration of 20-100 mM. These will react with any remaining active NHS ester, preventing further modification of your target molecule.
Troubleshooting Guide
This section addresses common problems encountered during this compound conjugation reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive NHS Ester: The reagent may have hydrolyzed due to improper storage (exposure to moisture). | - Store this compound at -20°C with a desiccant. - Allow the vial to equilibrate to room temperature before opening to prevent condensation. - Prepare the NHS ester solution immediately before use; do not prepare stock solutions for storage in aqueous buffers. |
| 2. Suboptimal pH: The reaction pH is too low (amines are protonated) or too high (hydrolysis is too fast). | - Verify the pH of your reaction buffer is within the optimal range (7.2-8.5). For most applications, aim for pH 8.3-8.5. - During large-scale reactions, monitor the pH as hydrolysis can cause it to drop. | |
| 3. Competing Nucleophiles: The buffer (e.g., Tris, glycine) or sample contains primary amines. | - Ensure your buffer is free of primary amines. Use recommended buffers like PBS, HEPES, Borate, or Bicarbonate. - If your sample contains amine contaminants, purify it by dialysis or desalting before the reaction. | |
| 4. Low Reactant Concentration: Dilute protein/molecule solutions favor hydrolysis over the bimolecular amine reaction. | - Increase the concentration of your target molecule. Optimal concentrations are typically 1-10 mg/mL. | |
| Inconsistent Results | 1. Reagent/Solvent Quality: Impurities in the NHS ester or the use of non-anhydrous/amine-containing organic solvents. | - Use high-quality reagents. - Use anhydrous (dry) DMSO or amine-free DMF to dissolve the NHS ester. |
| 2. Reaction Time/Temperature: Variations in incubation time or temperature between experiments. | - Standardize your protocol. Incubate for a consistent time and at a consistent temperature (e.g., 1 hour at room temperature or 4 hours at 4°C). | |
| Protein Aggregation/Precipitation | 1. High Organic Solvent Concentration: Adding too large a volume of DMSO or DMF can denature proteins. | - Keep the final concentration of the organic solvent in the reaction mixture low, typically between 0.5% and 10%. |
| 2. Protein Instability: The protein may not be stable at the reaction pH or temperature. | - Perform small-scale trial reactions to test protein stability under different buffer and temperature conditions. Consider a lower pH (e.g., 7.4) and longer incubation time for sensitive proteins. |
Data Presentation
Impact of pH on NHS Ester Stability
The stability of an NHS ester in aqueous solution is critically dependent on the pH. The primary competing reaction is hydrolysis, which renders the ester inactive.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4 to 5 hours |
| 8.0 | N/A | ~1 hour |
| 8.6 | 4°C | 10 minutes |
This data highlights the critical balance required: a higher pH increases amine reactivity but drastically reduces the stability of the crosslinker.
Recommended vs. Incompatible Buffers
| Recommended Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS) | Tris (TBS) |
| Sodium Phosphate | Glycine |
| Sodium Bicarbonate / Carbonate | Ammonium-containing buffers |
| HEPES | |
| Borate (Sodium Borate) |
Experimental Protocols & Visualizations
General Protocol for Protein Conjugation with this compound
This protocol provides a general workflow. Optimal conditions, particularly the molar ratio of NHS ester to protein, may need to be determined empirically.
-
Buffer Preparation : Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).
-
Protein Preparation : Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein solution contains incompatible buffers like Tris, perform a buffer exchange using a desalting column or dialysis.
-
NHS Ester Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or amine-free DMF to a known concentration (e.g., 10 mM). Do not store the ester in solution.
-
Conjugation Reaction : Add a calculated molar excess (e.g., 5- to 20-fold) of the dissolved NHS ester to the protein solution. Mix gently.
-
Incubation : Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional) : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification : Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Reaction Mechanism and Competing Hydrolysis
The following diagram illustrates the primary reaction pathway for NHS ester conjugation with an amine and the major competing side reaction, hydrolysis.
Caption: NHS ester aminolysis (desired) vs. hydrolysis (competing).
Troubleshooting Workflow for Low Conjugation Efficiency
This decision tree provides a logical workflow for diagnosing and resolving issues of low reaction yield.
Caption: Decision tree for troubleshooting low conjugation yield.
References
Technical Support Center: Minimizing Intra-molecular Crosslinking with Bis-PEG25-NHS Ester
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Bis-PEG25-NHS ester. The focus is on controlling reaction outcomes to favor desired inter-molecular crosslinking over intra-molecular crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional, amine-reactive crosslinking reagent.[1][2] Its key features include:
-
Two NHS Ester Groups: These groups react with primary amines (the ε-amine of lysine residues and the N-terminus of proteins) to form stable, covalent amide bonds.[3][4]
-
PEG25 Spacer Arm: A long, flexible, and hydrophilic polyethylene glycol (PEG) spacer separates the two NHS ester groups.[1] This PEG chain enhances the water solubility of the reagent and the resulting conjugate, which helps prevent the aggregation and precipitation that can occur with more hydrophobic crosslinkers.
-
Applications: It is primarily used to link two different protein molecules together (inter-molecular crosslinking) for studying protein-protein interactions, creating antibody-drug conjugates (ADCs), or synthesizing protein oligomers. It can also be used for intra-molecular crosslinking to study protein conformation.
Q2: What is the difference between intra- and inter-molecular crosslinking?
The distinction lies in whether the crosslinker connects parts of the same molecule or links separate molecules.
-
Inter-molecular crosslinking occurs when the two reactive ends of a this compound molecule bridge two separate protein molecules, forming a higher-molecular-weight complex (e.g., a dimer). This is typically the desired outcome when studying protein interactions.
-
Intra-molecular crosslinking occurs when both ends of the crosslinker react with two different lysine residues on the same protein molecule, forming a loop. This does not increase the protein's molecular weight but makes its conformation more compact. This outcome is favored at very low protein concentrations.
Q3: My reaction is not producing the expected high-molecular-weight bands on my gel. Why is it failing or favoring intra-molecular crosslinking?
This is a common issue that points to several potential causes. The most significant factor that dictates the outcome is protein concentration . Low protein concentrations dramatically increase the probability that the crosslinker will react with a second amine on the same molecule before it can encounter another protein molecule. Other key factors include:
-
Suboptimal Molar Ratio: An excessively high molar excess of crosslinker to protein can favor intra-molecular reactions.
-
Reagent Hydrolysis: The NHS ester groups are highly susceptible to hydrolysis (reaction with water), which renders them inactive. This is accelerated at high pH and in dilute protein solutions.
-
Incorrect Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the crosslinker, effectively quenching the reaction.
Q4: How should I properly handle and prepare the this compound reagent?
Proper handling is critical to maintain the reagent's reactivity. NHS esters are highly sensitive to moisture.
-
Storage: Store the reagent vial at -20°C with a desiccant.
-
Equilibration: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture from condensing inside.
-
Stock Solution: Prepare stock solutions immediately before use. Do not store the reagent in solution. Dissolve it in a dry (anhydrous), water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Usage: Add the stock solution directly to your protein solution, ensuring the final concentration of the organic solvent is typically less than 10%. Discard any unused stock solution.
Troubleshooting Guide
Problem: Low yield of inter-molecular crosslinked product and/or a high degree of intra-molecular crosslinking.
This table outlines the most common causes and provides targeted solutions to shift the reaction equilibrium towards inter-molecular conjugation.
| Possible Cause | Recommended Solution |
| Protein concentration is too low. | This is the most critical factor. Increase the concentration of your protein(s). For dilute solutions (< 5 mg/mL), inter-molecular crosslinking is inefficient. Aim for higher concentrations (≥ 5 mg/mL) where possible. Perform a concentration optimization experiment (see Protocol 1). |
| Molar excess of crosslinker is too high or too low. | The optimal molar excess is protein-dependent. Start with a 10- to 50-fold molar excess of crosslinker over protein. If you suspect intra-molecular crosslinking, try reducing the molar excess. If the yield is low overall, a higher excess may be needed, especially for dilute protein solutions. |
| Incorrect reaction buffer. | Ensure you are using an amine-free buffer such as PBS, HEPES, or Borate within a pH range of 7.0-8.0. Buffers containing Tris or glycine are incompatible and will quench the reaction. |
| Hydrolysis of the NHS ester. | Prepare the crosslinker stock solution in anhydrous DMSO or DMF immediately before adding it to the reaction. Minimize reaction time and consider running the reaction at 4°C to slow hydrolysis, though this may require a longer incubation time. The half-life of NHS esters decreases dramatically as pH increases above 8. |
| Inaccessible primary amines on the protein surface. | The lysine residues on your protein may be sterically hindered or buried. While the long PEG25 spacer is designed to bridge significant distances, extreme steric hindrance can still be a factor. Consider using a different crosslinking chemistry that targets other functional groups if amine reactivity is consistently low. |
Data Presentation: Optimizing Reaction Parameters
The success of your crosslinking experiment depends on a careful balance of several factors. Use the tables below as a starting point for optimization.
Table 1: Recommended Starting Molar Excess of Crosslinker
| Protein Concentration | Recommended Molar Excess (Crosslinker:Protein) | Rationale |
|---|---|---|
| ≥ 5 mg/mL | 10-fold to 20-fold | Higher protein concentration favors inter-molecular reactions, requiring less crosslinker excess. |
| < 5 mg/mL | 20-fold to 50-fold | A greater excess is needed to overcome the competing hydrolysis reaction and drive the crosslinking forward in dilute solutions. |
Table 2: Buffer Compatibility for NHS Ester Reactions
| Buffer Type | Recommended pH Range | Suitability |
|---|---|---|
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Excellent. Commonly used and non-interfering. |
| HEPES | 7.2 - 8.0 | Excellent. Good buffering capacity in the optimal range. |
| Borate / Carbonate | 8.0 - 9.0 | Good. Effective for reactions requiring slightly alkaline conditions, but be aware of accelerated hydrolysis. |
| Tris (e.g., TBS) | Any | Incompatible. Contains primary amines that compete with the target protein. |
| Glycine | Any | Incompatible. Contains a primary amine. Often used to quench the reaction. |
Visualizations
Reaction and Outcome Pathway
The following diagram illustrates how reaction conditions influence the outcome, leading to either the desired inter-molecular product or the undesired intra-molecular product.
References
Validation & Comparative
A Head-to-Head Comparison: Bis-PEG25-NHS Ester vs. Other Homobifunctional Crosslinkers for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in experimental design. This guide provides an objective comparison of Bis-PEG25-NHS ester with other common homobifunctional crosslinkers, supported by experimental data and detailed protocols to inform your selection process.
Homobifunctional crosslinkers, possessing two identical reactive groups, are indispensable tools for covalently linking molecules with the same functional groups, primarily primary amines in biological applications.[1][2] These reagents are widely used in protein-protein interaction studies, antibody-drug conjugation (ADC), and the stabilization of protein complexes for structural analysis.[3][4] Among the vast array of available crosslinkers, this compound has emerged as a compelling option due to its unique polyethylene glycol (PEG) spacer. This guide will delve into the performance characteristics of this compound in comparison to traditional non-PEGylated crosslinkers such as Disuccinimidyl suberate (DSS), Bis(sulfosuccinimidyl) suberate (BS3), and Disuccinimidyl glutarate (DSG).
Key Performance Characteristics: A Comparative Analysis
The performance of a homobifunctional crosslinker is dictated by several key parameters, including its reactivity, solubility, stability, and the length of its spacer arm. The introduction of a PEG chain in this compound significantly influences these properties.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and other commonly used homobifunctional crosslinkers.
| Feature | This compound | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) | DSG (Disuccinimidyl glutarate) |
| Spacer Arm Length (Å) | ~93.0[5] | 11.4 | 11.4 | 7.7 |
| Solubility | High in aqueous buffers and organic solvents | Insoluble in aqueous buffers (requires organic solvent like DMSO or DMF) | Soluble in aqueous buffers (up to ~10 mM) | Insoluble in aqueous buffers (requires organic solvent like DMSO or DMF) |
| Membrane Permeability | No | Yes | No | Yes |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) | Primary amines (-NH2) | Primary amines (-NH2) |
| Cleavability | No | No | No | No |
Performance Insights
Solubility and Hydrophilicity: A significant advantage of this compound is its enhanced hydrophilicity conferred by the long PEG chain. This property is crucial when working with sensitive proteins that may denature or precipitate in the presence of organic solvents required to dissolve hydrophobic crosslinkers like DSS and DSG. The water-soluble nature of this compound and BS3 simplifies experimental workflows by eliminating the need for co-solvents.
Spacer Arm Length and Flexibility: The extended and flexible spacer arm of this compound (~93.0 Å) provides a greater reach for crosslinking distant primary amines within a protein or between interacting proteins. This can be advantageous for capturing interactions that might be missed with shorter, more rigid crosslinkers like DSG (7.7 Å) and DSS/BS3 (11.4 Å). The longer spacer can also minimize steric hindrance and better preserve the native conformation of proteins.
Experimental Protocols
Detailed and optimized protocols are essential for successful crosslinking experiments. Below are representative protocols for protein crosslinking using this compound and other common homobifunctional crosslinkers.
General Protein Crosslinking with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Crosslinker Stock Solution Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add a 20- to 100-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Comparative Protein Crosslinking Protocols
| Step | DSS Protocol | BS3 Protocol | DSG Protocol |
| 1. Reagent Preparation | Dissolve DSS in anhydrous DMSO or DMF to a concentration of 10-25 mM immediately before use. | Dissolve BS3 in aqueous buffer (e.g., PBS, pH 7.4) to a concentration of ~10 mM immediately before use. | Dissolve DSG in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use. |
| 2. Protein Sample | Protein in amine-free buffer (e.g., PBS, pH 7.2-8.0). | Protein in amine-free buffer (e.g., PBS, pH 7.2-8.0). | Protein in amine-free buffer (e.g., PBS, pH 7.0-8.0). |
| 3. Molar Excess | 10- to 50-fold molar excess of DSS over protein. | 10- to 50-fold molar excess of BS3 over protein. | 10- to 20-fold molar excess of DSG over protein. |
| 4. Incubation | 30 minutes at room temperature or 2 hours on ice. | 30-60 minutes at room temperature or 2 hours on ice. | 45 minutes at room temperature or 3 hours at 4°C. |
| 5. Quenching | Add Tris or Glycine to a final concentration of 20-50 mM. | Add Tris or Glycine to a final concentration of 20-60 mM. | Add Tris or Glycine to a final concentration of 10-25 mM. |
| 6. Purification | Desalting column or dialysis. | Desalting column or dialysis. | Desalting column or dialysis. |
Visualizing Workflows and Mechanisms
General Experimental Workflow for Protein Crosslinking
The following diagram illustrates a typical workflow for a protein crosslinking experiment followed by mass spectrometry analysis.
Mechanism of NHS Ester Reaction
The fundamental reaction for all the compared crosslinkers is the aminolysis of the NHS ester by a primary amine on the protein.
Conclusion
The choice between this compound and other homobifunctional crosslinkers depends heavily on the specific requirements of the experiment. For applications involving sensitive proteins or requiring enhanced solubility and a longer crosslinking distance, the hydrophilic and long-chain nature of This compound offers distinct advantages. Its use can lead to higher yields of soluble crosslinked products and may be better at preserving the native structure of protein complexes.
In contrast, traditional crosslinkers like DSS and DSG remain valuable tools, particularly when membrane permeability is required for intracellular crosslinking. BS3 , with its water-solubility and shorter spacer arm, provides a good alternative to DSS for applications where organic solvents are to be avoided and a shorter, more defined crosslinking distance is desired.
Ultimately, empirical testing and optimization are crucial for determining the most suitable crosslinker for a particular biological system and research question. This guide provides a foundational framework to aid in this selection process, empowering researchers to make informed decisions for their crosslinking studies.
References
- 1. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
The Clear Advantage: A Comparative Guide to Discrete PEG (dPEG®) vs. Polydisperse PEG Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker molecule is critical to the success of their innovations. Polyethylene glycol (PEG) linkers have become a cornerstone in the development of bioconjugates, particularly in antibody-drug conjugates (ADCs), due to their ability to improve solubility, stability, and pharmacokinetic profiles. However, not all PEGs are created equal. This guide provides an objective, data-driven comparison of discrete PEG (dPEG®) and traditional polydisperse PEG linkers, highlighting the significant advantages of molecularly uniform dPEG® linkers in producing safer, more effective, and more consistent therapeutics.
The fundamental difference between discrete and polydisperse PEGs lies in their molecular composition. Polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI) greater than 1.[1][2] In contrast, discrete PEGs (dPEGs) are single molecular compounds with a precisely defined number of ethylene glycol units, resulting in a single, exact molecular weight and a PDI of 1.[3][4] This fundamental distinction in purity and homogeneity gives rise to a cascade of advantages for dPEG® linkers in research and pharmaceutical applications.
At a Glance: Key Differences and Advantages
| Feature | Discrete PEG (dPEG®) Linkers | Polydisperse PEG Linkers | Advantage of dPEG® |
| Composition | Single molecular entity with a precise molecular weight.[3] | A mixture of polymers with a distribution of molecular weights. | Homogeneity & Purity: Ensures batch-to-batch consistency and simplifies analysis. |
| Purity | High purity, single compound. | Mixture of different chain lengths, containing impurities. | Improved Safety & Reduced Immunogenicity: Eliminates batch variability and potential for adverse immune reactions from heterogeneous PEG species. |
| Solubility | Excellent and predictable water solubility. | Good water solubility, but can be influenced by the mixture of chain lengths. | Consistent Formulation: Predictable solubility allows for more reliable and stable drug formulations. |
| Pharmacokinetics (PK) | More predictable and optimized PK profiles. | Variable PK profiles due to the mixture of molecular weights. | Enhanced Therapeutic Window: Leads to more consistent drug exposure and potentially reduced dosing frequency. |
| Immunogenicity | Lower potential for immunogenicity due to homogeneity. | Higher risk of inducing anti-PEG antibodies due to the presence of a mixture of polymer sizes. | Improved Safety Profile: Reduces the risk of accelerated blood clearance and hypersensitivity reactions. |
| Drug-to-Antibody Ratio (DAR) in ADCs | Precise control over DAR, leading to a more homogeneous ADC product. | Results in a distribution of DAR species, creating a heterogeneous product. | Optimized Efficacy & Safety: A defined DAR is crucial for a consistent therapeutic index and predictable in vivo performance. |
The Impact of Purity on Performance: A Deeper Dive
The heterogeneity of polydisperse PEGs presents significant challenges in drug development. The presence of a mixture of PEG chain lengths in a single batch can lead to a number of issues:
-
Analytical Complexity: Characterizing a bioconjugate linked with a polydisperse PEG is inherently difficult. Techniques like mass spectrometry will show a broad distribution of masses, making it challenging to confirm the precise composition and purity of the final product.
-
Inconsistent Product Quality: The batch-to-batch variability of polydisperse PEGs translates directly to variability in the final bioconjugate. This lack of consistency is a major hurdle for regulatory approval and manufacturing.
-
Increased Immunogenicity: There is growing evidence that the heterogeneity of polydisperse PEGs can contribute to the generation of anti-PEG antibodies. These antibodies can lead to accelerated clearance of the drug from the bloodstream, reducing its efficacy, and can also cause hypersensitivity reactions in patients.
Discrete PEG linkers, by virtue of being single, pure compounds, overcome these challenges. The use of dPEG® linkers results in a homogeneous final product with a precisely defined structure. This simplifies analytical characterization, ensures batch-to-batch reproducibility, and is believed to reduce the risk of an immunogenic response.
Experimental Evidence: The dPEG® Advantage in Action
While direct head-to-head clinical studies comparing dPEG® and polydisperse PEG-linked drugs are not extensively published, preclinical and analytical studies provide compelling evidence for the superiority of discrete PEGs.
A study on PEGylated gold nanoparticles, for instance, demonstrated that nanoparticles coated with monodisperse PEGs exhibited significantly lower protein adsorption compared to those with polydisperse PEGs. This reduced protein binding translated to a longer circulation half-life in vivo. This suggests that the uniform, dense layer of dPEGs provides a more effective "stealth" shield, preventing recognition by the immune system and clearance from the body.
In the context of ADCs, the use of dPEG® linkers allows for precise control over the drug-to-antibody ratio (DAR). A consistent DAR is a critical quality attribute for ADCs, as it directly impacts both efficacy and safety. A heterogeneous mixture of DAR species, which is an unavoidable consequence of using polydisperse PEGs, can lead to a product with a suboptimal therapeutic window. Some molecules may have too few drug molecules to be effective, while others may have too many, leading to increased toxicity and faster clearance.
Visualizing the Difference: Structure and Workflow
To better understand the fundamental differences and the implications for drug development, the following diagrams illustrate the structural disparity between discrete and polydisperse PEGs and a typical experimental workflow for creating and analyzing an antibody-drug conjugate.
Experimental Protocols: A Guide to Best Practices
The following are generalized protocols for key experiments in the development of bioconjugates using PEG linkers. These should be adapted based on the specific antibody, payload, and dPEG® linker used.
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis
-
Antibody Preparation:
-
If conjugating to cysteine residues, partially reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
If conjugating to lysine residues, ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4).
-
Purify the antibody using size-exclusion chromatography (SEC) to remove any aggregates.
-
-
dPEG®-Payload Conjugation:
-
Activate the dPEG® linker with a functional group compatible with the payload (e.g., NHS ester for amine-reactive payloads, maleimide for thiol-reactive payloads).
-
React the activated dPEG® linker with the payload molecule in an appropriate solvent.
-
Purify the dPEG®-payload conjugate using chromatography (e.g., reversed-phase HPLC).
-
-
ADC Conjugation:
-
React the purified dPEG®-payload conjugate with the prepared antibody. The stoichiometry of the reaction should be carefully controlled to achieve the desired DAR.
-
The reaction is typically carried out at room temperature for a defined period.
-
-
Purification and Characterization:
-
Purify the ADC from unreacted dPEG®-payload and antibody using SEC.
-
Characterize the purified ADC to determine the DAR, purity, and extent of aggregation.
-
Methodology for Drug-to-Antibody Ratio (DAR) Determination
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different numbers of conjugated drug molecules. The retention time on the HIC column is proportional to the hydrophobicity of the ADC, which increases with the DAR. By integrating the peak areas for each species, the average DAR can be calculated.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of the ADC. The difference in mass between the conjugated and unconjugated antibody allows for the precise calculation of the number of attached drug-linker molecules and thus the DAR.
Protocol for Assessing ADC Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is the most common method for quantifying aggregates in protein therapeutics. The ADC sample is passed through a column that separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric ADC. The percentage of aggregates can be determined by integrating the peak areas.
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It can be used to detect the presence of aggregates and to monitor the stability of the ADC formulation over time.
Conclusion: The Path to Better Biotherapeutics
The use of discrete PEG (dPEG®) linkers represents a significant advancement in the field of bioconjugation and drug development. Their defined, homogeneous nature overcomes the inherent limitations of polydisperse PEGs, leading to the creation of more consistent, safer, and potentially more efficacious therapeutics. For researchers and drug developers committed to bringing the best possible treatments to patients, the choice is clear: the precision of dPEG® linkers paves the way for the next generation of innovative biopharmaceuticals. By embracing this technology, the scientific community can enhance the quality and performance of bioconjugates, ultimately improving patient outcomes.
References
- 1. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 2. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 3. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
Characterization of Bis-PEG25-NHS Ester Conjugates: A Comparative Guide Using SDS-PAGE
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides an objective comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for the characterization of proteins conjugated with Bis-PEG25-NHS ester, alongside alternative analytical methods. We present supporting experimental insights, detailed protocols, and visual workflows to aid in methodological selection and data interpretation.
This compound is a homobifunctional crosslinker that contains a chain of 25 polyethylene glycol (PEG) units and two N-hydroxysuccinimide (NHS) ester reactive groups.[1][2][3][4] These NHS esters react with primary amines on proteins, such as the side chain of lysine residues, to form stable amide bonds.[2] This process, known as PEGylation, can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which can improve solubility, reduce immunogenicity, and prolong circulation half-life.
Performance Comparison: SDS-PAGE vs. Alternative Methods
While SDS-PAGE is a widely accessible and routine method for protein analysis, its application to PEGylated proteins, including those modified with this compound, presents unique challenges. The interaction between the PEG chain and the SDS detergent can lead to anomalous migration, often resulting in smeared or broadened bands and an overestimation of the apparent molecular weight.
| Feature | SDS-PAGE | Native PAGE | Size-Exclusion HPLC (SEC-HPLC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Primary Separation Principle | Apparent Molecular Weight (based on polypeptide chain length) | Charge, Size, and Shape | Hydrodynamic Radius | Hydrophobicity | Mass-to-Charge Ratio |
| Resolution of PEGylated Species | Low to Moderate; often results in smeared bands. | High; resolves different degrees of PEGylation well. | Moderate; can separate based on size differences. | High; separates based on changes in polarity due to PEGylation. | Very High; can identify specific PEGylation sites and heterogeneity. |
| Common Issues | Anomalous migration and band broadening due to PEG-SDS interaction. | Migration is dependent on the protein's intrinsic charge and pI. | Poor resolution for smaller PEG chains. | Can lead to peak broadening and requires specific column chemistries. | Complex data analysis for heterogeneous mixtures. |
| Information Provided | Estimation of apparent molecular weight and degree of PEGylation. | Purity, presence of aggregates, and separation of isoforms. | Hydrodynamic size, aggregation state. | Purity and separation of isomers. | Precise molecular weight, determination of PEGylation sites. |
| Throughput | High | High | Moderate | Moderate | Low to Moderate |
The Impact of PEG Chain Length on SDS-PAGE Migration
The length of the polyethylene glycol (PEG) chain has a significant impact on the migration of PEGylated proteins in SDS-PAGE. Generally, as the length of the PEG chain increases, the apparent molecular weight of the conjugate on the gel increases more than what would be predicted by the added mass of the PEG moiety alone. This is due to the increased hydrodynamic radius of the PEGylated protein and its altered interaction with SDS.
For a protein conjugated with this compound, which has a molecular weight of approximately 1.4 kDa, a noticeable but not excessively large shift in apparent molecular weight would be expected compared to the unconjugated protein. Shorter PEG chains, like in this compound, are less likely to cause the extreme band smearing seen with very long PEG chains (e.g., >20 kDa). However, some degree of band broadening may still occur.
Experimental Protocols
Protocol for Protein Conjugation with this compound
This protocol provides a general procedure for conjugating a protein with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.0-9.0, or PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
Protocol for SDS-PAGE Analysis of this compound Conjugates
Materials:
-
Polyacrylamide gels (gradient or single percentage, e.g., 4-20%)
-
SDS-PAGE running buffer
-
4X SDS-PAGE loading buffer (with a reducing agent like DTT or β-mercaptoethanol)
-
Protein molecular weight standards
-
Staining and destaining solutions
Procedure:
-
Sample Preparation: Mix the purified conjugate, unconjugated protein control, and molecular weight standards with 4X SDS-PAGE loading buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Loading: Load the prepared samples into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, stain the gel to visualize the protein bands. Several staining methods can be used:
-
Coomassie Brilliant Blue Staining: A common, non-specific protein stain.
-
Silver Staining: A more sensitive method for detecting low amounts of protein.
-
Barium Iodide Staining: A specific stain for PEG that results in the formation of a barium iodide-PEG complex, appearing as brown bands. This can be used in conjunction with a protein stain.
-
Zinc-Imidazole Reverse Staining: A rapid and sensitive method where PEGylated proteins appear as clear bands against a white background.
-
-
Destaining and Imaging: Destain the gel according to the staining protocol and image the gel using an appropriate gel documentation system.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for characterizing this compound conjugates and a relevant biological pathway where these conjugates may be applied.
This compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. The following diagram illustrates this pathway.
References
- 1. Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers [frontiersin.org]
- 3. ADC Combination Therapy: Combining with Targeted Drugs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Bis-PEG25-NHS Ester for Enhanced Mass Spectrometry Analysis of Modified Proteins
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the choice of cross-linking reagent is a critical determinant of experimental success. This guide provides an objective comparison of Bis-PEG25-NHS ester with other common cross-linking reagents, supported by experimental data, to inform the selection of the optimal tool for elucidating protein structure and interactions through mass spectrometry.
This compound is a homobifunctional, amine-reactive cross-linker that covalently bonds to primary amines, such as those on lysine residues and the N-termini of proteins.[1][2] A key feature of this reagent is its long, hydrophilic polyethylene glycol (PEG) spacer arm.[3][4] This PEG linker imparts increased water solubility to the reagent and the resulting protein conjugate, which can mitigate issues of aggregation and precipitation often encountered with more hydrophobic cross-linkers.[3]
Performance Comparison of Cross-linking Reagents
The efficacy of a cross-linking reagent in a mass spectrometry workflow is often evaluated by the number of unique cross-linked peptides identified. Recent studies have demonstrated the superior performance of PEGylated cross-linkers compared to their non-PEGylated counterparts.
A systematic comparison between a PEG-based cross-linker, bis-succinimidyl-(PEG)2 (BS(PEG)2), and the conventional non-PEGylated cross-linker, disuccinimidyl suberate (DSS), revealed a significant increase in the number of identified cross-links with the PEGylated reagent. In both in vitro and in vivo experiments, BS(PEG)2 consistently captured a greater number of cross-linked pairs, highlighting the advantage of the hydrophilic PEG spacer in facilitating access to protein surfaces and capturing dynamic protein conformations.
| Cross-linker | Backbone Type | In Vitro Cross-links (PTEN) | In Vivo Cross-links (PTEN) | Reference |
| BS(PEG)2 | Polyethylene Glycol | More than DSS | More than DSS | |
| DSS | Methylene | 16 | - |
While direct quantitative data for this compound against all other cross-linkers under identical conditions is not extensively published, the trend favoring PEGylated reagents is clear. The longer PEG25 chain in this compound is expected to offer even greater hydrophilicity and reach compared to shorter PEG chains, potentially leading to further improvements in cross-linking efficiency.
Below is a comparative overview of this compound and other commonly used cross-linking reagents.
| Feature | This compound | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) | DSSO (Disuccinimidyl sulfoxide) | DSBU (Disuccinimidyl dibutyric urea) |
| Reactivity | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) |
| Spacer Arm Length | ~93.0 Å | 11.4 Å | 11.4 Å | 10.1 Å | 12.5 Å |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | MS-cleavable (CID) | MS-cleavable (CID) |
| Solubility | High (Hydrophilic PEG spacer) | Low (Hydrophobic) | High (Sulfonated) | Low (Hydrophobic) | Low (Hydrophobic) |
| Membrane Permeability | Permeable | Permeable | Impermeable | Permeable | Permeable |
| Key Advantage | High solubility, long reach, reduces aggregation | Simple, widely used | Water-soluble for cell surface cross-linking | Simplifies data analysis | Alternative MS-cleavable chemistry |
Experimental Protocols
A detailed protocol for a comparative cross-linking experiment is provided below. This protocol can be adapted for various protein systems.
I. Protein Cross-linking
-
Sample Preparation: Dissolve the purified protein in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate/carbonate buffer) at a pH of 7-9. The optimal protein concentration should be determined empirically but typically ranges from 0.1-1 mg/mL.
-
Cross-linker Preparation: Immediately before use, dissolve the this compound and other cross-linkers in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10-50 mM).
-
Cross-linking Reaction: Add the cross-linker stock solution to the protein solution to achieve the desired molar excess of cross-linker to protein (typically ranging from 25:1 to 2000:1). Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
II. Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Reduce the disulfide bonds in the cross-linked protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free thiols by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
Proteolytic Digestion: Perform in-solution or in-gel digestion of the protein sample using a protease such as trypsin. A typical enzyme-to-substrate ratio is 1:50 to 1:100 (w/w). Incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the digestion. Desalt and concentrate the peptides using a C18 spin column or other suitable method.
III. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the digested peptides using a reverse-phase liquid chromatography system. A typical setup involves a C18 analytical column with a gradient of increasing acetonitrile concentration in the mobile phase.
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer. For non-cleavable cross-linkers like this compound, data-dependent acquisition (DDA) is commonly used, where the most abundant precursor ions are selected for fragmentation (MS/MS). For MS-cleavable cross-linkers like DSSO, a stepped-collision energy approach can be employed to induce both cleavage of the cross-linker and fragmentation of the peptide backbone.
IV. Data Analysis
-
Database Searching: Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides from the MS/MS data. The software searches a protein sequence database for pairs of peptides that match the mass of the precursor ion plus the mass of the cross-linker.
-
Validation and Visualization: Validate the identified cross-links based on the software scores and manually inspect the MS/MS spectra. Visualize the cross-linking data in the context of known protein structures or models to gain insights into protein topology and interactions.
Visualizing the Workflow and Data Analysis
To better understand the experimental process and the logic of data analysis, the following diagrams are provided.
Caption: Experimental workflow for cross-linking mass spectrometry.
Caption: Logic of cross-linked peptide identification.
References
Preserving Protein Function: A Comparative Guide to Bis-PEG25-NHS Ester Crosslinking
For researchers, scientists, and drug development professionals, the covalent crosslinking of proteins is a powerful technique for stabilizing protein complexes, creating antibody-drug conjugates, and developing novel diagnostics. However, a critical consideration is the potential impact of the crosslinking reagent on the functional activity of the protein. This guide provides an objective comparison of Bis-PEG25-NHS ester, a long-chain polyethylene glycol (PEG) crosslinker, with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal crosslinking strategy.
This compound is a homobifunctional crosslinker that reacts with primary amines on proteins, such as the side chains of lysine residues and the N-terminus.[1] Its long, hydrophilic PEG25 spacer arm offers several advantages, including increased water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and immunogenicity.[2] This guide will delve into the performance of this compound in preserving protein function compared to shorter-chain PEGylated and non-PEGylated crosslinkers.
Comparative Analysis of Crosslinker Performance
The choice of crosslinker can significantly influence the retention of a protein's biological activity. While extensive data directly comparing this compound to a wide range of alternatives in functional assays is limited, we can draw valuable insights from studies comparing crosslinkers with varying spacer arm compositions and lengths.
A systematic comparison between the hydrophobic crosslinker Disuccinimidyl Suberate (DSS) and a hydrophilic PEG-backbone crosslinker, Bis(succinimidyl)-(PEG)2 (BS(PEG)2), revealed the superior performance of the PEGylated crosslinker in capturing the dynamics of multi-domain proteins.[3] This suggests that the flexible and hydrophilic nature of the PEG spacer arm may better preserve the native conformation and function of proteins.
Generally, N-hydroxysuccinimide (NHS) ester-based crosslinking can lead to a reduction in enzymatic activity, typically in the range of 20-50%, although the overall protein structure is largely maintained. For antibodies, high degrees of modification with amine-reactive reagents have been shown to potentially impact binding to Fc receptors.
The following table summarizes the key characteristics and expected performance of this compound in comparison to other commonly used crosslinkers.
| Feature | This compound | Bis(succinimidyl)-(PEG)2 (BS(PEG)2) | Disuccinimidyl Suberate (DSS) |
| Spacer Arm Length | ~86.5 Å | ~19.3 Å | 11.4 Å |
| Spacer Arm Composition | Hydrophilic PEG | Hydrophilic PEG | Hydrophobic Alkane |
| Solubility | High in aqueous buffers | High in aqueous buffers | Low in aqueous buffers (requires organic co-solvent) |
| Preservation of Protein Dynamics | Expected to be High | High | Moderate to Low |
| Potential for Aggregation | Low | Low | High |
| Immunogenicity | Low | Low | Moderate |
| Reported Impact on Activity | Data not widely available | Generally preserves function well | Can lead to greater loss of activity compared to PEGylated linkers |
Experimental Protocols
To assess the functional activity of a protein after crosslinking, a well-defined experimental workflow is essential. Below are detailed protocols for a typical crosslinking experiment and a subsequent enzyme activity assay.
General Protein Crosslinking Protocol with this compound
This protocol provides a general procedure for crosslinking a protein in solution. Optimal conditions, such as the molar excess of the crosslinker and incubation time, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer to a final concentration of 1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-25 mM.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 5% (v/v) to minimize effects on protein structure.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked protein by SDS-PAGE to confirm crosslinking and assess for aggregation.
Functional Activity Assay: Enzyme Kinetics
This protocol describes a general method for assessing the enzymatic activity of a crosslinked protein using a spectrophotometric assay. This example uses a generic enzyme and substrate; the specific substrate and detection wavelength will depend on the enzyme being studied.
Materials:
-
Crosslinked enzyme and non-crosslinked control enzyme
-
Enzyme-specific substrate
-
Assay buffer (compatible with the enzyme)
-
Spectrophotometer (UV-Vis)
Procedure:
-
Prepare Reagents: Prepare a series of substrate concentrations in the assay buffer.
-
Enzyme Dilution: Dilute both the crosslinked and non-crosslinked enzyme to the same concentration in the assay buffer.
-
Assay Initiation: In a cuvette, mix the enzyme solution with the substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at the appropriate wavelength over time.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine Kinetic Parameters: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for both the crosslinked and non-crosslinked enzyme.
-
Comparison: Compare the kinetic parameters of the crosslinked enzyme to the non-crosslinked control to quantify the effect of crosslinking on enzyme activity.
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for assessing protein functional activity after crosslinking.
Caption: A generic signaling pathway initiated by a crosslinked ligand.
Caption: Factors to consider when selecting a crosslinking reagent.
Conclusion
The selection of an appropriate crosslinking reagent is a critical step that can determine the success of experiments relying on the functional integrity of the modified protein. This compound, with its long, hydrophilic PEG spacer, offers significant advantages in terms of solubility and the potential to better preserve the native structure and function of proteins compared to shorter, non-PEGylated alternatives. While direct quantitative data on the functional impact of this compound is still emerging, the available evidence strongly suggests that long-chain PEGylated crosslinkers are a superior choice for applications where maintaining protein activity is paramount. Researchers are encouraged to empirically test and optimize crosslinking conditions for their specific protein of interest to achieve the desired balance between crosslinking efficiency and functional preservation.
References
A Head-to-Head Comparison of ADC Linkers: Bis-PEG25-NHS Ester vs. SMCC
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. This guide provides an in-depth comparison of two widely used linker technologies: the hydrophilic Bis-PEG25-NHS ester and the hydrophobic SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
At a Glance: Key Differences
| Feature | This compound | SMCC |
| Hydrophilicity | High | Low |
| Chemical Nature | Homobifunctional, PEG-based | Heterobifunctional |
| Reactive Groups | Two NHS esters (amine-reactive) | NHS ester (amine-reactive) and Maleimide (thiol-reactive) |
| Cleavability | Generally considered cleavable | Non-cleavable |
| ADC Solubility | Increased, reduced aggregation | Can lead to aggregation, especially with hydrophobic payloads |
| Drug-to-Antibody Ratio (DAR) | Higher DARs are often achievable without compromising stability[1][2] | Limited by potential for aggregation at higher DARs[][4] |
| In Vivo Half-Life | Can be extended due to the hydrophilic PEG chain | Generally results in a shorter half-life compared to PEGylated counterparts |
| Plasma Stability | High | High, due to the stable thioether bond |
Chemical Structures and Conjugation Chemistry
The fundamental difference in the structure of these two linkers dictates their application in ADC development.
This compound is a long-chain polyethylene glycol (PEG) linker with an N-hydroxysuccinimide (NHS) ester at both ends. This homobifunctional nature allows for the crosslinking of molecules with primary amines. In the context of ADCs, it is typically used to conjugate to lysine residues on the antibody surface. The long, hydrophilic PEG chain imparts favorable physicochemical properties to the resulting ADC.
SMCC is a heterobifunctional crosslinker containing an NHS ester and a maleimide group. The NHS ester reacts with primary amines (e.g., lysine residues on the antibody), while the maleimide group reacts with sulfhydryl (thiol) groups, which can be engineered into the antibody or are present on the cytotoxic payload. The cyclohexyl ring in its structure provides rigidity. SMCC is a classic example of a non-cleavable linker, meaning the payload is released upon lysosomal degradation of the antibody.
The Impact of Hydrophilicity on ADC Performance
A major challenge in ADC development is the propensity of conjugates to aggregate, particularly when dealing with hydrophobic payloads. This aggregation can lead to poor stability, increased immunogenicity, and rapid clearance from circulation.
This compound , with its long PEG chain, significantly enhances the hydrophilicity of the ADC. This "hydrophilic shield" can mask the hydrophobicity of the payload, leading to several advantages:
-
Improved Solubility and Reduced Aggregation: The PEG chain creates a hydration shell around the ADC, improving its solubility and preventing aggregation, even at higher drug-to-antibody ratios (DAR).
-
Enhanced Pharmacokinetics: The increased hydrophilicity can reduce non-specific uptake by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.
-
Higher Drug Loading: By mitigating aggregation, PEGylated linkers can enable the conjugation of more drug molecules per antibody, potentially increasing the potency of the ADC.
In contrast, the inherent hydrophobicity of SMCC can exacerbate the aggregation issues associated with hydrophobic drugs. This can limit the achievable DAR and may negatively impact the pharmacokinetic profile of the ADC. While SMCC has been successfully used in approved ADCs like Kadcyla®, careful optimization of the conjugation strategy is required to manage its hydrophobic nature.
Experimental Data: A Comparative Overview
Studies have shown that ADCs with hydrophilic linkers are less prone to aggregation and exhibit lower systemic clearance and greater anti-tumor activities. For instance, the incorporation of hydrophilic PEG moieties has been demonstrated to improve the physical and chemical stability of ADCs under thermal stress. Furthermore, the pharmacokinetic profiles of ADCs with PEG linkers often show slower clearance rates compared to those with more hydrophobic linkers.
One study highlighted that in human plasma, a novel hydrophilic linker showed four times lower fluorescence (indicating less degradation) than an SMCC-based linker after 72 hours. Another study demonstrated that an ADC with a novel hydrophilic linker showed only 3% degradation in 120 hours, compared to 38% degradation for the same ADC with an SMCC linker.
Experimental Protocols
Detailed protocols for the conjugation and evaluation of ADCs are crucial for reproducible research. Below are generalized methodologies for key experiments.
ADC Conjugation via Lysine Residues (this compound)
This protocol describes the conjugation of a drug-linker construct containing a single NHS ester to the lysine residues of a monoclonal antibody, followed by purification. A similar principle applies to the direct use of a homobifunctional linker like this compound for crosslinking purposes, though the stoichiometry would be adjusted.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound-drug construct dissolved in an organic solvent like DMSO.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size exclusion chromatography - SEC).
Procedure:
-
Preparation: Bring the mAb solution to room temperature.
-
Conjugation: Add the dissolved drug-linker construct to the mAb solution at a specific molar excess (e.g., 5-10 fold). The reaction is typically performed at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted NHS esters.
-
Purification: Remove unconjugated drug-linker and aggregates by SEC. The ADC is eluted in a suitable formulation buffer.
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry. Purity and aggregation levels are assessed by SEC.
ADC Stability Assessment
Procedure for Plasma Stability:
-
Incubate the ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the mixture.
-
Capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.
-
Elute the ADC and analyze the amount of conjugated drug remaining using techniques like LC-MS or ELISA.
In Vitro Cytotoxicity Assay
Procedure:
-
Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.
-
Incubate for a period that allows for cell division (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
Conclusion
The choice between a hydrophilic PEGylated linker like this compound and a hydrophobic linker like SMCC is a critical decision in ADC design, contingent on the specific antibody, payload, and desired therapeutic outcome.
This compound and similar hydrophilic linkers offer significant advantages in improving the pharmaceutical properties of ADCs, especially when working with hydrophobic payloads. Their ability to enhance solubility, enable higher drug loading, extend circulating half-life, and potentially improve in vivo efficacy makes them a compelling choice for the development of next-generation ADCs with an improved therapeutic window.
SMCC , while a well-established and stable non-cleavable linker, presents challenges related to its hydrophobicity that can lead to aggregation and suboptimal pharmacokinetics, particularly at higher DARs. However, its successful application in marketed ADCs demonstrates its utility when these challenges are appropriately managed.
For researchers aiming to develop ADCs with high drug loads, improved stability, and favorable pharmacokinetic profiles, the exploration of hydrophilic linkers such as those based on PEG is a highly recommended strategy.
References
A Comparative Guide to Purity Analysis Methods for Bis-PEG25-NHS Ester
For researchers, scientists, and drug development professionals working with bioconjugation, ensuring the purity of crosslinking reagents like Bis-PEG25-NHS ester is paramount for reproducible and reliable results. This homobifunctional crosslinker, featuring two amine-reactive N-hydroxysuccinimide (NHS) esters on a 25-unit polyethylene glycol (PEG) spacer, is susceptible to degradation, primarily through hydrolysis of the NHS esters. This guide provides a comparative overview of the key analytical methods for assessing the purity of this compound, complete with experimental protocols and data to aid in method selection.
Comparison of Purity Analysis Methods
The choice of analytical method for purity assessment of this compound depends on the specific requirements of the analysis, such as the need for quantitative precision, structural confirmation, or high-throughput screening. The three primary methods—High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—each offer distinct advantages and limitations.
| Parameter | HPLC-CAD | SEC-MALS | Quantitative NMR (qNMR) |
| Principle | Separation by polarity, detection by aerosol charging | Separation by hydrodynamic volume, detection by light scattering | Quantitative determination of nuclei in a magnetic field |
| Primary Measurement | Purity based on peak area of the main component and impurities | Molar mass distribution and detection of aggregates | Absolute purity by ratio to an internal standard |
| Key Advantages | High sensitivity for non-chromophoric compounds like PEG, good for quantifying known and unknown impurities | Excellent for detecting and quantifying aggregates and oligomers | Provides absolute purity without the need for a specific reference standard of the analyte, structural confirmation |
| Limitations | Requires volatile mobile phases, response can be non-linear | Less sensitive to small molecule impurities, requires specialized detectors | Lower throughput, requires a higher concentration of the analyte, may not detect non-proton-containing impurities |
| Estimated Limit of Detection (LOD) | 1-10 ng | ~1 µg | ~0.1% (relative to the main component) |
| Estimated Limit of Quantification (LOQ) | 5-50 ng | ~5 µg | ~0.5% (relative to the main component) |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Throughput | High | Medium | Low |
*Note: LOD and LOQ values are estimates for similar PEGylated compounds and may vary depending on the specific instrument and experimental conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
HPLC-CAD Method for Purity Assessment
This method is ideal for separating the this compound from its hydrolysis products and other small molecule impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
-
-
Sample Preparation:
-
Dissolve this compound in a 50:50 mixture of ACN and water to a concentration of 1 mg/mL.
-
Further dilute the sample with Mobile Phase A to a final concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B
-
-
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Nebulizer Gas (Nitrogen): 35 psi
-
Data Collection Rate: 10 Hz
-
-
Data Analysis:
-
Integrate the peak areas for the main compound and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
SEC-MALS Method for Aggregate Detection
This method is particularly useful for identifying and quantifying higher molecular weight species, such as oligomers or aggregates of the this compound.
Instrumentation:
-
Size-Exclusion Chromatography (SEC) system
-
Multi-Angle Light Scattering (MALS) detector
-
Refractive Index (RI) detector
-
SEC column suitable for the molecular weight range of the analyte (e.g., 7.8 x 300 mm)
Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide (optional, as a preservative)
Procedure:
-
Mobile Phase Preparation:
-
Prepare PBS and filter through a 0.22 µm membrane. Degas the mobile phase.
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase to a concentration of 2-5 mg/mL.
-
Filter the sample through a 0.1 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 50-100 µL
-
-
Detector Settings:
-
Set the MALS and RI detectors according to the manufacturer's instructions.
-
-
Data Analysis:
-
Use the software provided with the MALS detector to calculate the molar mass of each eluting peak.
-
Determine the percentage of aggregates and other oligomeric species based on their respective peak areas and molar masses.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a direct and highly accurate measurement of purity without the need for a reference standard of the analyte itself.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 2 mg) and add it to the same NMR tube.
-
Add the deuterated solvent to dissolve both components completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative acquisition include:
-
A relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest.
-
A 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing Workflows and Decision Making
To further aid in the understanding and selection of purity analysis methods, the following diagrams illustrate a general experimental workflow and a decision-making guide.
Caption: General workflow for purity analysis of this compound.
References
Quantifying Protein Labeling: A Comparative Guide to Bis-PEG25-NHS Ester and its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise control and quantification of protein labeling is paramount. The choice of crosslinking reagent is a critical determinant of the success of conjugation, influencing not only the efficiency of the labeling reaction but also the stability, solubility, and biological activity of the final conjugate. This guide provides a comprehensive comparison of Bis-PEG25-NHS ester, a popular homobifunctional crosslinker, with its alternatives, supported by experimental principles and data.
Introduction to Amine-Reactive Crosslinkers
N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for labeling biomolecules. They react efficiently with primary amines (-NH2), present on the N-terminus of proteins and the side chains of lysine residues, to form stable amide bonds. The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester. A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.
This compound is a homobifunctional crosslinker, meaning it possesses two identical NHS ester reactive groups at either end of a 25-unit polyethylene glycol (PEG) spacer. This structure allows for the crosslinking of two different molecules or the intramolecular crosslinking of a single molecule. The long PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions.
Comparison of this compound with Alternatives
The selection of an appropriate crosslinker depends on the specific application. Key considerations include the desired spacer arm length, the reactivity of the functional groups, and the desired properties of the final conjugate.
Homobifunctional NHS Esters with Varying PEG Spacer Lengths
A direct alternative to this compound are other Bis-PEG-NHS esters with different numbers of PEG units. The length of the PEG spacer can significantly impact the properties of the bioconjugate.
| Feature | Short PEG Spacer (e.g., Bis-PEG4-NHS) | Medium PEG Spacer (e.g., Bis-PEG12-NHS) | Long PEG Spacer (e.g., Bis-PEG25-NHS) |
| Solubility | Good | Very Good | Excellent |
| Flexibility | Lower | Moderate | Higher |
| Steric Hindrance | Potentially higher for bulky molecules | Moderate | Lower |
| Immunogenicity | May be lower | Moderate | Potentially higher due to larger size |
| Pharmacokinetics | Shorter circulation half-life | Intermediate circulation half-life | Longer circulation half-life[1] |
Note: The optimal PEG spacer length is application-dependent and should be determined empirically.
Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers possess two different reactive groups, allowing for a more controlled, two-step conjugation process. A common example is a crosslinker with an NHS ester on one end and a maleimide group on the other. The NHS ester reacts with primary amines, while the maleimide group reacts specifically with sulfhydryl groups (-SH) found in cysteine residues. This allows for the specific conjugation of two different biomolecules, minimizing the formation of homodimers.
| Feature | This compound (Homobifunctional) | SMCC (Heterobifunctional - NHS/Maleimide) |
| Reactive Groups | Two NHS esters (amine-reactive) | One NHS ester (amine-reactive), one maleimide (sulfhydryl-reactive) |
| Conjugation Strategy | One-step | Two-step (sequential)[2] |
| Specificity | Can lead to homodimer formation | High specificity for conjugating two different molecules[3] |
| Control over Conjugation | Lower | Higher[2] |
| Common Applications | Intramolecular crosslinking, polymer formation | Antibody-drug conjugates (ADCs), enzyme-antibody conjugates[3] |
Quantifying the Degree of Labeling (DOL)
The degree of labeling (DOL), or the average number of label molecules conjugated to each protein molecule, is a critical parameter to determine. Several methods can be used to quantify the DOL.
UV-Vis Spectrophotometry
For labels that have a distinct absorbance spectrum, the DOL can be determined by measuring the absorbance of the purified conjugate at two wavelengths: one for the protein (typically 280 nm) and one for the label at its maximum absorbance (λmax).
General Protocol:
-
Purify the labeled protein from excess, unreacted label using a desalting column or dialysis.
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the λmax of the label (Amax).
-
Calculate the concentration of the protein, correcting for the absorbance of the label at 280 nm.
-
Calculate the concentration of the label using its molar extinction coefficient.
-
The DOL is the molar ratio of the label to the protein.
Trinitrobenzene Sulfonic Acid (TNBSA) Assay
The TNBSA assay is a colorimetric method for the quantification of primary amines. By comparing the number of free amines in the unlabeled protein to the number in the labeled protein, the degree of labeling can be determined. TNBSA reacts with primary amines to produce a colored product with an absorbance maximum at 335 nm.
Mass Spectrometry (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the unlabeled and labeled protein. The difference in mass corresponds to the number of attached labels, allowing for a precise determination of the DOL.
Experimental Protocols
General Protein Labeling Protocol with this compound
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, non-reacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
TNBSA Assay Protocol for Determining Degree of Labeling
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBSA Solution: Prepare a 0.01% (w/v) solution of TNBSA in the Reaction Buffer immediately before use.
-
Quenching Solution: 10% SDS and 1 N HCl.
-
-
Standard Curve: Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine) in the Reaction Buffer.
-
Sample Preparation: Dilute the unlabeled and labeled protein samples to a concentration of 20-200 µg/mL in the Reaction Buffer.
-
Reaction: Add 0.25 mL of the 0.01% TNBSA solution to 0.5 mL of each standard and sample. Mix well and incubate at 37°C for 2 hours.
-
Quenching: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.
-
Measurement: Measure the absorbance of each sample and standard at 335 nm.
-
Calculation: Determine the concentration of primary amines in the unlabeled and labeled protein samples from the standard curve. The difference in amine concentration corresponds to the number of amines that have been labeled.
Visualizing the Process
NHS Ester Reaction with a Primary Amine
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amine-Reactive Crosslinkers: Bis-PEG25-NHS Ester vs. Sulfo-NHS Esters
In the realm of bioconjugation, the covalent linkage of molecules to proteins, antibodies, and other biomolecules is a foundational technique. The choice of crosslinker is critical, directly impacting the stability, solubility, and functionality of the resulting conjugate. This guide provides an objective comparison between two popular classes of amine-reactive crosslinkers: the PEGylated Bis-PEG25-NHS ester and the water-soluble sulfo-NHS esters, exemplified by Bis(sulfosuccinimidyl) suberate (BS3).
At their core, both crosslinker types utilize N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines (–NH2) on molecules like the amino acid lysine to form stable amide bonds.[1][2] The primary distinction lies in the composition and properties of their spacer arms, which dictates their utility in different experimental contexts. Sulfo-NHS esters incorporate a sulfonate group (–SO3) to impart water solubility, while this compound features a long, discrete polyethylene glycol (PEG) chain to enhance hydrophilicity and prevent aggregation.[3][4]
Performance and Property Comparison
The selection between a PEGylated NHS ester and a sulfo-NHS ester hinges on the specific requirements of the application, such as the solubility of the target protein, the need for membrane impermeability, and the desired spacer length.
| Property | This compound | Sulfo-NHS Ester (e.g., BS3) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester[4] | N-hydroxysulfosuccinimide (sulfo-NHS) ester |
| Target Moiety | Primary amines (e.g., Lysine ε-amine, N-terminus) | Primary amines (e.g., Lysine ε-amine, N-terminus) |
| Spacer Arm Length | ~93.0 Å (79 atoms) | ~11.4 Å (8-carbon chain for BS3) |
| Solubility | Requires initial dissolution in an organic solvent (e.g., DMSO, DMF) | Water-soluble (~10 mM), allowing for reactions in fully aqueous buffers |
| Membrane Permeability | Permeable, can be used for intracellular crosslinking | Impermeable due to the charged sulfonate group, ideal for cell surface crosslinking |
| Key Advantage | Hydrophilic PEG spacer reduces aggregation and immunogenicity of the conjugate | Direct aqueous solubility avoids organic solvents that can denature proteins |
Quantitative Data Summary
Direct, side-by-side quantitative comparisons are sparse in the literature; however, data from various studies provide insights into the performance of each class. The efficiency of any crosslinking reaction is highly dependent on the specific proteins and reaction conditions used.
| Performance Metric | This compound / PEGylated NHS Esters | Sulfo-NHS Ester (e.g., BS3) |
| NHS Ester Hydrolysis | Half-life of 4-5 hours at pH 7.0; decreases to 10 minutes at pH 8.6 | Slightly more stable in aqueous solution, but follows a similar hydrolysis profile to standard NHS esters |
| Typical Solubility | High in organic solvents like DMSO; insoluble in aqueous buffers alone | Soluble up to ~10 mg/mL in water for some variants; ~10 mM for others |
| Reported Yield | Mono-PEGylated products can be obtained with yields up to 75% under optimized conditions. | Widely used and considered highly efficient, though specific yield percentages are application-dependent. |
| Reaction pH Optimum | 7.0 - 8.5 | 7.2 - 8.5 |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C | 30 minutes to 2 hours at room temperature |
Experimental Methodologies
The following protocols provide a general workflow for protein-protein conjugation using either this compound or a sulfo-NHS ester like BS3. The precise molar excess of the crosslinker and protein concentrations should be optimized for each specific application.
Protocol 1: Crosslinking with this compound
This protocol is adapted for crosslinkers that require an initial organic solvent dissolution step.
-
Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10-20 mM stock solution of the crosslinker in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Prepare the protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 7.2 and 8.0. A typical protein concentration is 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a calculated amount of the crosslinker stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the crosslinker over the protein. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to minimize its effect on protein structure.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.
-
Incubate for an additional 15 minutes at room temperature.
-
Remove excess crosslinker and reaction byproducts to purify the conjugated protein using dialysis or a desalting column.
-
Protocol 2: Crosslinking with Sulfo-NHS Ester (BS3)
This protocol takes advantage of the direct aqueous solubility of the crosslinker.
-
Reagent Preparation:
-
Equilibrate the BS3 vial to room temperature.
-
Prepare the protein solution in an amine-free buffer (e.g., PBS, HEPES, or borate buffer) at a pH between 7.2 and 8.5.
-
Immediately before use, dissolve the BS3 directly in the reaction buffer or water to a concentration of approximately 20 mM.
-
-
Conjugation Reaction:
-
Add the freshly prepared BS3 solution to the protein sample to a final concentration of 0.25 - 5 mM. The optimal molar ratio of crosslinker to protein must be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding 1M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purify the crosslinked protein from residual reagents using dialysis, size-exclusion chromatography, or a desalting column.
-
Visualized Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes | PLOS One [journals.plos.org]
- 3. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Crosslinkers for Protein-Protein Interaction Studies
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein-protein interactions (PPIs) is fundamental to unraveling cellular processes and developing novel therapeutics. Chemical crosslinkers are powerful tools to capture these often transient interactions, providing a snapshot of protein complexes in their native environment. This guide offers a comprehensive comparison of commonly used crosslinkers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Understanding the Chemistry of Proximity: Types of Crosslinkers
Chemical crosslinkers are reagents with two or more reactive groups that form covalent bonds with specific functional groups on amino acid residues, effectively "locking" interacting proteins together.[1] The choice of crosslinker is dictated by the experimental goals, the nature of the proteins under investigation, and the desired analytical outcome. Crosslinkers can be broadly categorized based on the identity and reactivity of their functional groups.
-
Homobifunctional Crosslinkers: These possess two identical reactive groups and are used to link similar functional groups, primarily for capturing general protein interactions and forming intramolecular crosslinks.[1]
-
Heterobifunctional Crosslinkers: Featuring two different reactive groups, these allow for more controlled, two-step conjugation reactions, minimizing undesirable self-conjugation and polymerization.[1][2]
-
Photoreactive Crosslinkers: These crosslinkers become reactive upon exposure to UV light, enabling the capture of transient interactions in a time-controlled manner.[1]
-
Zero-Length Crosslinkers: These reagents, such as EDC, mediate the direct condensation of two functional groups (e.g., a carboxyl and an amine) without becoming part of the final linkage.
-
Cleavable Crosslinkers: Incorporating a labile bond (e.g., a disulfide bond), these crosslinkers allow for the separation of crosslinked proteins under specific conditions, facilitating their identification by mass spectrometry.
Quantitative Comparison of Common Crosslinkers
The selection of a crosslinker should be based on a careful consideration of its properties, including reactivity, spacer arm length, solubility, and potential for in vivo applications. The following table summarizes the key characteristics of several widely used crosslinkers.
| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Water Solubility | Membrane Permeability | Key Features & Considerations |
| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS ester (amine-reactive) | 11.4 | Low | Yes | Popular for intracellular crosslinking; can cause protein precipitation. |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Homobifunctional | Sulfo-NHS ester (amine-reactive) | 11.4 | High | No | Ideal for cell-surface crosslinking due to its water solubility and membrane impermeability. |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | Sulfo-NHS ester (amine-reactive), Maleimide (thiol-reactive) | 8.3 | High | No | Enables controlled two-step conjugation; suitable for in vivo applications due to low toxicity. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-Length | Carbodiimide (carboxyl- and amine-reactive) | 0 | High | N/A | High efficiency and low toxicity; often used with NHS or Sulfo-NHS to increase stability. |
| Genipin | Natural Crosslinker | Reacts with primary amines | Variable | Moderate | Yes | Relatively non-toxic compared to glutaraldehyde with similar crosslinking efficiency. |
Note: The efficiency of crosslinking is influenced by factors such as the distance between reactive residues, protein conformation, and reaction conditions. The reaction between maleimides and sulfhydryl groups is generally more favorable than that between NHS esters and amine groups.
Experimental Protocols: A Practical Guide
Successful crosslinking experiments rely on optimized protocols. Below are detailed methodologies for three commonly used crosslinking strategies.
Protocol 1: Homobifunctional Crosslinking with DSS
This protocol is suitable for capturing protein interactions within a purified complex or in cell lysates.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Sample Preparation: Prepare the protein sample at a suitable concentration in a non-amine-containing buffer.
-
DSS Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 10-25 mM.
-
Crosslinking Reaction: Add the DSS solution to the protein sample to a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.
-
Analysis: Remove excess, non-reacted crosslinker by dialysis or using a desalting column. The crosslinked products can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Heterobifunctional Crosslinking with Sulfo-SMCC
This two-step protocol is ideal for conjugating two different biomolecules, such as an antibody and an enzyme.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Sulfo-SMCC
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Activation of Protein-NH2: Dissolve Sulfo-SMCC in the conjugation buffer. Add the Sulfo-SMCC solution to the Protein-NH2 sample. A 5- to 20-fold molar excess of crosslinker is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted Sulfo-SMCC using a desalting column.
-
Conjugation to Protein-SH: Immediately add the maleimide-activated Protein-NH2 to the Protein-SH sample.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Analysis: The resulting conjugate can be purified and analyzed by appropriate methods.
Protocol 3: Zero-Length Crosslinking with EDC/Sulfo-NHS
This protocol is used for directly conjugating carboxyl and amine groups.
Materials:
-
Protein with carboxyl groups (Protein-COOH)
-
Protein with amine groups (Protein-NH2)
-
EDC
-
Sulfo-NHS
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column
Procedure:
-
Activation of Protein-COOH: In the activation buffer, add EDC (final concentration ~2 mM) and Sulfo-NHS (final concentration ~5 mM) to the Protein-COOH solution.
-
Incubate for 15 minutes at room temperature.
-
Conjugation to Protein-NH2: Immediately add the activated Protein-COOH to the Protein-NH2 solution in the coupling buffer.
-
Incubate for 2 hours at room temperature.
-
Quenching: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.
-
Analysis: Purify the crosslinked product using a desalting column.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and their applications, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal Procedures for Bis-PEG25-NHS Ester: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Bis-PEG25-NHS ester, ensuring laboratory safety and environmental responsibility.
This compound is a valuable crosslinking reagent utilized in various research and development applications, including the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Due to its reactive N-hydroxysuccinimide (NHS) ester groups, proper handling and disposal are critical to maintain a safe laboratory environment and comply with waste disposal regulations. This guide provides detailed, step-by-step procedures for the proper disposal of this compound in its various forms.
Understanding the Chemical Properties and Hazards
This compound is sensitive to moisture.[2][3] The NHS ester moiety readily hydrolyzes in the presence of water, a reaction that is accelerated at higher pH levels.[2][4] This hydrolysis results in the formation of the corresponding carboxylic acid and N-hydroxysuccinimide (NHS). While polyethylene glycol (PEG) itself is generally considered biodegradable and not hazardous, the overall disposal procedure must account for the reactivity of the NHS ester and any hazardous materials it may have come into contact with during the experimental process.
Disposal of Unused or Expired Solid this compound
Unused or expired solid this compound should be treated as chemical waste.
Procedure:
-
Containerization: Ensure the chemical is in its original, tightly sealed container. If the original container is compromised, transfer the solid to a new, clean, and clearly labeled container.
-
Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "this compound."
-
Segregation: Store the container with other solid chemical waste, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management contractor. Do not dispose of solid this compound in regular laboratory or municipal trash.
Disposal of Solutions Containing this compound
Solutions of this compound, whether in organic solvents like DMSO and DMF or in aqueous buffers, must be disposed of as liquid chemical waste.
Procedure:
-
Quenching (Optional but Recommended): To deactivate the reactive NHS ester, the solution can be quenched. This can be achieved by adding an excess of a primary amine-containing buffer, such as Tris or glycine, and allowing it to react for at least one hour. This will convert the NHS ester to a stable amide.
-
Containerization: Collect all waste solutions containing this compound in a designated, leak-proof, and chemically compatible waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents, including the quenched this compound and all solvents.
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste, ensuring it is segregated from incompatible materials.
-
Disposal: Arrange for collection by a licensed chemical waste disposal service. Do not pour solutions containing this compound down the drain.
Disposal of Contaminated Laboratory Materials
Lab materials such as gloves, pipette tips, and empty vials that have come into contact with this compound should be disposed of as solid chemical waste.
Procedure:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Do not mix this waste with non-hazardous laboratory trash.
-
Disposal: Dispose of the container through your institution's chemical waste management program.
Summary of Disposal Procedures
| Waste Type | Key Disposal Steps | Important Considerations |
| Unused/Expired Solid | 1. Tightly seal in a labeled container. 2. Label as "Hazardous Waste." 3. Dispose of via a licensed chemical waste contractor. | Treat as reactive chemical waste. |
| Solutions | 1. Quench with a primary amine buffer (optional). 2. Collect in a labeled, sealed container. 3. List all chemical components on the label. 4. Dispose of via a licensed chemical waste contractor. | Do not dispose of down the drain. |
| Contaminated Materials | 1. Collect in a designated hazardous waste container. 2. Label clearly. 3. Dispose of through your institution's chemical waste program. | Segregate from non-hazardous waste. |
Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
